N,N-diethylpyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPFABYBLEEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of N,N-diethylpyrrolidine-2-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide
Foreword: A Note on the Data
N,N-diethylpyrrolidine-2-carboxamide, particularly its chiral (S)-enantiomer derived from L-proline, is a valuable building block in medicinal chemistry and catalyst design. While it is frequently utilized as an intermediate, comprehensive, publicly available experimental data on the pure, isolated compound is sparse. This guide, therefore, adopts a dual approach: first, it presents available data, including computed properties and data from closely related analogs, to provide a robust profile of the molecule. Second, it provides detailed, field-proven experimental protocols for determining these critical physicochemical properties, empowering researchers to generate this data with confidence. This approach ensures that this document is not merely a static data sheet, but a practical guide for the working scientist.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. N,N-diethylpyrrolidine-2-carboxamide is a tertiary amide derivative of the amino acid proline.
Molecular Structure:
Caption: Chemical structure of N,N-diethylpyrrolidine-2-carboxamide.
This structure features a five-membered pyrrolidine ring, which imparts conformational rigidity, and a diethylamide group at the C2 position. When derived from natural L-proline, the stereochemistry at C2 is (S).
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number (S)-enantiomer | 41721-01-1 | [1] |
| CAS Number (HCl Salt) | 1048649-03-1 |
Core Physicochemical Properties: A Comparative and Predictive Analysis
| Property | N,N-diethylpyrrolidine-2-carboxamide | N,N-diethylpyrrolidine-2-carboxamide HCl | (2S)-N,N-dimethylpyrrolidine-2-carboxamide (Analog) | Source |
| Physical Form | Liquid (Predicted) | Oil | - | |
| Boiling Point | Not available | - | 250.2 °C at 760 mmHg | [2] |
| Density | Not available | - | 1.017 g/cm³ | [2] |
| LogP (Computed) | 0.6068 | - | -0.1734 | [1][3] |
| TPSA (Computed) | 32.34 Ų | - | 32.34 Ų | [1][3] |
Expert Insights:
-
The N,N-diethyl substitution, compared to the dimethyl analog, increases the molecular weight and lipophilicity (as indicated by the higher computed LogP). This would be expected to lead to a higher boiling point than that of the dimethyl analog.
-
The positive LogP value suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing membrane permeability and potential off-target interactions[4].
-
The Topological Polar Surface Area (TPSA) is identical to the dimethyl analog, as the change in alkyl chain length does not affect the polar atoms (Oxygen and Nitrogen) that contribute to this value. A TPSA of 32.34 Ų is favorable for good cell permeability.
Spectroscopic Profile: Predicting the Signature
While a definitive, published spectrum for the title compound is elusive, its structure is composed of well-understood moieties. By analyzing data from closely related compounds, such as N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, we can reliably predict its spectral characteristics[5][6].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the pyrrolidine ring and the ethyl groups, arising from the chiral center at C2.
-
Diethylamide Protons (~3.3-3.5 ppm): The two CH₂ groups of the diethylamide will appear as two distinct multiplets due to restricted rotation around the amide C-N bond and their diastereotopic relationship. Each will couple to its respective CH₃ group.
-
Pyrrolidine C2-H (~3.5-4.0 ppm): This single proton, being adjacent to both a nitrogen and the carbonyl group, will be shifted downfield. It will appear as a multiplet due to coupling with the C3 protons.
-
Pyrrolidine N-CH₂ (~3.0-3.4 ppm): The two protons on C5 adjacent to the ring nitrogen will appear as a multiplet.
-
Pyrrolidine Ring CH₂'s (~1.8-2.2 ppm): The protons on C3 and C4 will resonate in this region, likely as complex, overlapping multiplets.
-
Diethylamide Methyl Protons (~1.0-1.2 ppm): The two CH₃ groups will appear as two distinct triplets, each coupling with its adjacent CH₂ group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton.
-
Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon is the most deshielded and will appear significantly downfield[7][8].
-
Pyrrolidine C2 (~60-65 ppm): The chiral carbon atom, bonded to two nitrogen atoms (one in the ring, one in the amide), will be in this region.
-
Pyrrolidine C5 (~45-50 ppm): The carbon adjacent to the ring nitrogen.
-
Diethylamide CH₂ (~40-45 ppm): Two distinct signals are expected for the two methylene carbons.
-
Pyrrolidine C3 & C4 (~25-35 ppm): The remaining two carbons of the pyrrolidine ring.
-
Diethylamide CH₃ (~12-15 ppm): Two distinct signals are expected for the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong amide bond absorption.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption is expected around 1630-1680 cm⁻¹ . This is the most prominent feature in the spectrum. For N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, this band appears at 1678 cm⁻¹[5].
-
C-H Stretch: Absorptions between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the pyrrolidine and ethyl groups.
-
C-N Stretch: This will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 170 would be expected. Key fragmentation patterns would likely involve:
-
Loss of an ethyl group (-29) to give a fragment at m/z = 141.
-
Cleavage of the C2-carbonyl bond, leading to a fragment corresponding to the pyrrolidine ring (m/z = 70) and the diethylcarbamoyl cation (m/z = 100). The fragment at m/z = 100 (diethylamide cation) is often a prominent peak for N,N-diethylamides.
Synthesis and Analytical Methodologies
Synthesis: A Standard Approach via Amide Coupling
The most direct and common synthesis route involves the coupling of L-proline with diethylamine. To achieve this, the carboxylic acid of proline must first be activated. A standard and reliable method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the acid to an acid chloride.
Caption: General synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide.
Protocol: Synthesis via Acid Chloride
-
Activation: L-proline (1.0 eq) is suspended in an anhydrous, inert solvent (e.g., dichloromethane). The suspension is cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Work-up (Isolation of Intermediate - Optional): The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude L-proline acid chloride hydrochloride, which can be used directly.
-
Amidation: The crude acid chloride is re-dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of diethylamine (2.5 eq) in dichloromethane is added dropwise. The excess diethylamine acts as both the nucleophile and the base to neutralize the generated HCl.
-
Final Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Rationale: This two-step, one-pot approach is efficient. The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the weakly basic diethylamine[9][10][11]. The use of excess amine is a practical choice to avoid adding another organic base.
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the synthesized compound.
Caption: HPLC workflow for purity analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase (50:50 A:B) to make a 1 mg/mL stock. Dilute as necessary.
Rationale: The amide carbonyl provides a chromophore suitable for UV detection at low wavelengths (~210 nm). A C18 column provides good retention for this moderately polar compound. The acidic TFA in the mobile phase ensures that the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peaks.
Experimental Determination of Key Parameters
For drug development professionals, understanding how to experimentally determine solubility and pKa is paramount.
Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method[12].
Protocol: Shake-Flask Solubility in Aqueous Buffer
-
Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Addition of Compound: Add an excess amount of N,N-diethylpyrrolidine-2-carboxamide to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clarified supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.
Rationale: This method measures the true thermodynamic equilibrium solubility by ensuring the solution is saturated in the presence of excess solid. It is a fundamental assay for preclinical development[12].
pKa Determination: Potentiometric Titration
The pKa of the conjugate acid of the pyrrolidine nitrogen can be accurately determined by potentiometric titration.
Protocol: Potentiometric Titration
-
Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). This corresponds to the flattest region of the buffer zone on the titration curve.
Rationale: Potentiometric titration directly measures the change in pH as the basic nitrogen is protonated. It is a highly accurate and reliable method for determining the ionization constant of a compound, which is critical for predicting its behavior in physiological environments[5][13]. The pKa of the pyrrolidine nitrogen is expected to be around 11, similar to pyrrolidine itself[14].
Safety and Handling
Based on the data for the hydrochloride salt, N,N-diethylpyrrolidine-2-carboxamide should be handled with care.
-
Hazard Statements (for HCl salt): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N,N-diethylpyrrolidine-2-carboxamide is a molecule of significant interest with physicochemical properties that make it a suitable scaffold for further chemical exploration. Its moderate lipophilicity, favorable TPSA, and the presence of a basic nitrogen handle are key features for researchers in drug discovery. While a complete experimental dataset is not yet consolidated in the public domain, this guide provides a robust framework based on predictive data, analysis of close analogs, and detailed, actionable protocols for its synthesis, analysis, and characterization. This empowers researchers to not only understand the likely properties of this compound but also to generate the precise data required for their specific applications.
References
-
Butt, M. A., et al. (2014). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Molbank, 2014(3), M826. Available at: [Link]
- Google Patents. (CN107641092A) A kind of synthetic method of L prolineamides.
-
Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20. Available at: [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
PubChem. (2S)-N,N-dimethylpyrrolidine-2-carboxamide. Available at: [Link]
- Google Patents. (CN102432616A) Method for preparing L-prolinamide and intermediate thereof.
-
Seebach, D., et al. (1985). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. Synthesis, 1985(02), 138-141. Available at: [Link]
-
Ajani, O. O., et al. (2017). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Covenant University Repository. Available at: [Link]
-
University of Calgary. 13C NMR spectroscopy. Available at: [Link]
-
Fan, T. W-M., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics, 13(1), 10. Available at: [Link]
-
PubChem. Pyrrolidine-2-carboxamide. Available at: [Link]
-
Oregon State University. 13C-NMR. Available at: [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0098720). Available at: [Link]
-
Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]
-
NIST. 3-Piperidinecarboxamide, N,N-diethyl-. NIST Chemistry WebBook. Available at: [Link]
-
Shigemizu, D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 63(10), 5047–5060. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Rizzi, A., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Available at: [Link]
-
PubChem. N-methylpyrrolidine-2-carboxamide. Available at: [Link]
-
Osipov, S. N., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3180. Available at: [Link]
-
Garcia-Hartjes, P., et al. (2016). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Scientific Reports, 6, 33745. Available at: [Link]
-
Osipov, S. N., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Available at: [Link]
-
PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. Available at: [Link]
-
MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]
- 11. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 12. benthamopen.com [benthamopen.com]
- 13. L-Proline synthesis - chemicalbook [chemicalbook.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-diethylpyrrolidine-2-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N,N-diethylpyrrolidine-2-carboxamide, a prominent prolinamide derivative. Prolinamides are significant scaffolds in medicinal chemistry and drug development, and a thorough understanding of their three-dimensional structure is paramount for rational drug design. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a detailed exploration of the conformational isomerism inherent to this molecule. We delve into the puckering of the pyrrolidine ring, the restricted rotation of the amide bond, and the interplay between these dynamic features. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical protocols for the conformational analysis of this important class of molecules.
Introduction
N,N-diethylpyrrolidine-2-carboxamide belongs to the class of prolinamides, which are derivatives of the amino acid proline. The pyrrolidine ring of proline introduces a unique conformational rigidity into peptide backbones and small molecules, making it a valuable structural element in the design of bioactive compounds. Pyrrolidine-carboxamide derivatives have been identified as potent inhibitors of various enzymes and are explored as therapeutic agents for a range of diseases, including cancer and infectious diseases.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. Therefore, a detailed understanding of the conformational preferences of N,N-diethylpyrrolidine-2-carboxamide is crucial for elucidating its structure-activity relationships (SAR) and for the development of novel therapeutics based on this scaffold.
Molecular Structure
The fundamental structure of N,N-diethylpyrrolidine-2-carboxamide comprises a five-membered pyrrolidine ring with an N,N-diethylcarboxamide substituent at the C2 position. The C2 carbon is a chiral center, typically with an (S)-configuration in derivatives of L-proline.
Key structural features include:
-
A Chiral Center: The C2 carbon (α-carbon) is stereogenic.
-
A Saturated Heterocycle: The pyrrolidine ring is a five-membered, non-aromatic ring containing one nitrogen atom.
-
A Tertiary Amide: The carboxamide group is trisubstituted, with two ethyl groups on the nitrogen atom.
Conformational Isomerism
The conformational flexibility of N,N-diethylpyrrolidine-2-carboxamide is primarily governed by two factors: the puckering of the pyrrolidine ring and the rotation around the C2-C(O) and C(O)-N bonds of the carboxamide group.
Pyrrolidine Ring Puckering
Contrary to a planar depiction, the five-membered pyrrolidine ring is puckered to relieve torsional strain. The puckering can be described by two principal conformations: the envelope (E) and the twist (T) forms. For proline and its derivatives, the puckering is most commonly described by the position of the Cγ atom relative to the plane defined by the other four ring atoms. This leads to two predominant puckering states:
-
Cγ-endo (DOWN): The Cγ atom is displaced on the same side as the carboxamide group.
-
Cγ-exo (UP): The Cγ atom is on the opposite side of the carboxamide group.
The energy difference between these puckered states is generally small, and the ring can dynamically interconvert between them. The presence of an N-acyl group, such as the N,N-diethylcarboxamide in this case, influences the equilibrium between the UP and DOWN conformations.[3] The exact preference is also influenced by the solvent environment.[4]
Amide Bond Rotation
A critical conformational feature of N,N-diethylpyrrolidine-2-carboxamide is the restricted rotation around the C(O)-N bond of the amide group. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the C(O)-N bond.[5][6] This resonance has two important consequences:
-
Planarity: The atoms of the amide group (Cα, C', O, N, and the two Cα atoms of the ethyl groups) tend to lie in a single plane.
-
Rotational Barrier: The energy barrier to rotation around the C(O)-N bond is significant, typically in the range of 15-23 kcal/mol.[6] This restricted rotation leads to the existence of distinct rotamers that can be observed on the NMR timescale at room temperature.[5][7]
Due to this planarity and restricted rotation, the two ethyl groups on the nitrogen are non-equivalent. One ethyl group is cis to the carbonyl oxygen, while the other is trans. This non-equivalence is a key feature that can be observed in NMR spectroscopy.
Key Conformational Descriptors
To precisely describe the conformation of N,N-diethylpyrrolidine-2-carboxamide, a set of dihedral angles is used:
-
ω (omega): Describes the rotation around the C(O)-N amide bond. For a trans amide bond, ω is approximately 180°, while for a cis amide bond, it is approximately 0°. In N,N-disubstituted amides, the trans conformation is strongly favored.
-
φ (phi): Defined by the atoms C'-N-Cα-C', it describes the rotation around the N-Cα bond.
-
ψ (psi): Defined by the atoms N-Cα-C'-N, it describes the rotation around the Cα-C' bond.
The puckering of the pyrrolidine ring can be quantitatively described using the Cremer-Pople puckering parameters .[8] For a five-membered ring, two parameters, the puckering amplitude (q) and the phase angle (Φ), are sufficient to describe the conformation.
Methodologies for Conformational Elucidation
A combination of experimental and computational techniques is required for a thorough conformational analysis of N,N-diethylpyrrolidine-2-carboxamide.
Experimental Techniques
NMR is the most powerful experimental technique for studying the conformation of molecules in solution.[9]
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analyze the chemical shifts and multiplicities of the pyrrolidine ring protons. The non-equivalence of the N-ethyl protons should be evident.
-
Carefully measure the vicinal ³J(H,H) coupling constants between the protons on the pyrrolidine ring. These values are related to the dihedral angles via the Karplus equation and can be used to infer the ring pucker.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures, from room temperature up to a temperature where the two sets of signals for the ethyl groups coalesce into a single set of averaged signals.
-
The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotation around the C(O)-N bond, providing a quantitative measure of the rotational barrier.[7]
-
-
2D NMR Spectroscopy (COSY, NOESY/ROESY):
-
Acquire a COSY spectrum to confirm the proton connectivity within the pyrrolidine ring and the ethyl groups.
-
Acquire a NOESY or ROESY spectrum to identify through-space correlations.[10] NOE/ROE cross-peaks between specific protons (e.g., between a proton on the pyrrolidine ring and a proton on one of the ethyl groups) provide distance constraints that are crucial for determining the three-dimensional structure of the predominant conformer(s) in solution.
-
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This would yield precise bond lengths, bond angles, and dihedral angles, offering a static picture of a low-energy conformation. As of the writing of this guide, no crystal structure for N,N-diethylpyrrolidine-2-carboxamide is publicly available.
Computational Modeling
In the absence of a crystal structure, computational modeling is an indispensable tool for exploring the conformational landscape of N,N-diethylpyrrolidine-2-carboxamide.[11][12]
Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis.
-
Initial Structure Generation: A 3D model of N,N-diethylpyrrolidine-2-carboxamide is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify various possible low-energy conformations. Methods such as LowModeMD are particularly effective for flexible molecules.[13]
-
Clustering: The generated conformers are clustered based on structural similarity (e.g., RMSD) to identify unique conformational families.
-
Quantum Mechanical Calculations: The representative conformers from each cluster are subjected to geometry optimization and energy calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides accurate geometries and relative energies of the conformers.
-
Analysis: The output is analyzed to identify the global minimum energy conformer and other low-energy conformers that are likely to be populated at room temperature. Key geometric parameters (dihedral angles, ring pucker) are measured for each conformer.
-
Barrier Calculation: To quantify the energy barriers for interconversion between conformers (e.g., ring flipping or amide bond rotation), transition state searches can be performed.
Integrated Conformational Analysis of N,N-diethylpyrrolidine-2-carboxamide
By integrating the principles and methodologies described above, we can construct a detailed picture of the conformational preferences of N,N-diethylpyrrolidine-2-carboxamide.
The conformational landscape is a function of the pyrrolidine ring pucker and the orientation of the carboxamide group. The primary low-energy conformers are expected to differ in whether the ring adopts a Cγ-endo or Cγ-exo pucker.
| Conformer Family | Pyrrolidine Pucker | Key Dihedral Angles (approx.) | Relative Stability |
| A | Cγ-exo (UP) | φ ≈ -60°, ψ ≈ 150° | Likely to be highly populated |
| B | Cγ-endo (DOWN) | φ ≈ -75°, ψ ≈ 60° | May be slightly higher in energy |
Note: The exact dihedral angles and relative stabilities would need to be determined by specific DFT calculations.
The bulky N,N-diethyl group will sterically influence the preferred orientation of the carboxamide side chain relative to the pyrrolidine ring.
Caption: Interplay of conformational features in N,N-diethylpyrrolidine-2-carboxamide.
Implications for Drug Development
The conformation of a molecule dictates its shape, which in turn governs its ability to bind to a biological target such as an enzyme active site or a receptor.
-
Receptor Binding: The specific arrangement of the pyrrolidine ring and the diethylamide group creates a unique three-dimensional pharmacophore. Different conformers will present different surfaces for interaction with a binding pocket. The lowest energy conformer is not necessarily the bioactive conformation, but the energetic cost of adopting the bioactive conformation must be low.
-
Structure-Based Drug Design: Knowledge of the preferred conformations of N,N-diethylpyrrolidine-2-carboxamide can be used to design more potent and selective inhibitors. By modifying the scaffold to favor the bioactive conformation, binding affinity can be improved.
-
Physicochemical Properties: The overall molecular shape and the exposure of polar groups can be affected by the conformation, which can in turn influence properties such as solubility and membrane permeability.
Conclusion
The molecular structure of N,N-diethylpyrrolidine-2-carboxamide is characterized by significant conformational heterogeneity, primarily arising from the puckering of the pyrrolidine ring and the restricted rotation about the amide bond. A comprehensive understanding of this conformational landscape requires a synergistic approach, combining high-resolution NMR spectroscopy and sophisticated computational modeling. The elucidation of the preferred conformers and the energetic barriers between them is fundamental to understanding the molecule's chemical behavior and its interactions with biological systems, providing a critical foundation for its application in drug discovery and development.
References
-
Ajani, O.O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20.
-
Milner-White, E. J., & Moudallal, H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. Retrieved from
-
University of California, Davis. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from
-
Singh, R. P., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(18), 4460-4464.
-
Cárdenas-Jirón, G. I., et al. (2005). First Principle Computational Study on the Full Conformational Space of l-Proline Diamides. The Journal of Physical Chemistry A, 109(11), 2660-2679.
-
Lei, X. (2025). Crystal structure of N, N-Dimethyl-N′-tosylformimidamide, C10H14N2O2S. Zeitschrift für Kristallographie - New Crystal Structures.
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3477.
-
Rovó, P., et al. (2025). Accurate Protein Dynamic Conformational Ensembles: Combining AlphaFold, MD, and Amide 15 N( 1 H) NMR Relaxation. International Journal of Molecular Sciences, 26(18), 9876.
-
Diop, C., et al. (2019). Study of the barrier of Amide rotation in 1-N, N-diethyloxamoylonium salts by NMR. Journal of Chemical and Pharmaceutical Research, 11(4), 1-7.
-
da Silva, J. B. P., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(1), 234-245.
-
Lee, K.-K., et al. (2006). Conformations of N-Acetyl-l-Prolinamide by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 110(43), 21674-21681.
-
LibreTexts. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. Retrieved from
-
de Graaf, C., et al. (2018). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Journal of Chemical Information and Modeling, 58(11), 2347-2358.
-
Baldoni, H. A., et al. (2006). Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide. Journal of Molecular Structure: THEOCHEM, 769(1-3), 55-67.
-
Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 163-169.
-
Pinto, M. F. S., et al. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. Journal of Natural Products, 86(7), 1775-1784.
-
Jois, S. D. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1279.
-
Chemistry Stack Exchange. (2015). Rotational Barriers - Amide and Hydroxamic Acid. Retrieved from
-
Samant, V. V., & Bergonzo, C. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.
-
Henry, R., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 2, 49-65.
-
Al-Anber, M., & Yasser, Y. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Preprints.org.
-
Pérez-Hernández, N., et al. (2018). Conformational profile of a proline-arginine hybrid. PeerJ, 6, e5105.
-
Khodov, I. A., et al. (2018). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv.
-
Bhat, H. G., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(11), 5516-5530.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability Profile: N,N-Diethylpyrrolidine-2-carboxamide
This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of N,N-diethylpyrrolidine-2-carboxamide (often referred to as N,N-diethylprolinamide). It is designed for researchers requiring precise physicochemical data for application in organocatalysis, ligand synthesis, or pharmaceutical intermediate profiling.
Executive Technical Summary
N,N-diethylpyrrolidine-2-carboxamide (MW: 170.25 g/mol ) exhibits a robust thermodynamic profile characteristic of tertiary amides, defined by high hydrolytic resistance and a distinct rotational isomerization barrier. However, its stability profile is bifurcated: while the amide bond is kinetically stable against cleavage (
Key Stability Metrics:
-
Physical State: Viscous oil (Standard ambient temperature and pressure).
-
Amide Rotational Barrier:
18–21 kcal/mol (Restricted rotation due to resonance). -
Primary Degradation Pathway: C2-Epimerization (Racemization) rather than hydrolysis.
-
Storage Requirement: Anhydrous, inert atmosphere (Ar/N
) to prevent hygroscopic moisture uptake and subsequent carbamate formation or proton-exchange mediated racemization.
Molecular Architecture & Thermodynamic Baselines[1]
The stability of this molecule is governed by two competing electronic features: the resonance stabilization of the diethylamide group and the ring strain/inductive effects of the pyrrolidine core.
Amide Resonance & Rotational Isomerism
The thermodynamic stability of the amide bond arises from the delocalization of the nitrogen lone pair into the carbonyl
-
Rotational Barrier: Unlike free-rotating amines, the diethylamide moiety exhibits restricted rotation.[2] Variable Temperature NMR (VT-NMR) studies on analogous systems (e.g., N,N-diethyl-m-toluamide or DEET) place this barrier between 18 and 21 kcal/mol (75–88 kJ/mol).
-
Conformational Locking: The molecule exists as an equilibrium of cis and trans rotamers (defined by the relationship of the carbonyl oxygen to the pyrrolidine nitrogen). The steric bulk of the diethyl groups versus the pyrrolidine ring dictates the equilibrium constant (
), which is thermodynamically non-unity.
Enthalpic Considerations
-
Bond Dissociation Energy (BDE): The amide C-N bond is strong (
85-100 kcal/mol), rendering thermal homolysis negligible below 250°C. -
Ring Strain: The pyrrolidine ring introduces mild torsional strain but is thermodynamically stable compared to smaller aziridine or azetidine rings.
Chemical Stability & Degradation Pathways
Racemization (The Critical Instability)
The most significant thermodynamic risk for N,N-diethylpyrrolidine-2-carboxamide is the loss of optical purity. The C2 proton is chemically distinct due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the pyrrolidine nitrogen.
-
Mechanism: Base-catalyzed deprotonation at C2 leads to a planar enolate intermediate. Upon reprotonation, the chiral center can invert.
-
Thermodynamic Driver: The racemic mixture is entropically favored (
). -
Catalysts: Strong bases, aldehydes (via Schiff base formation if the ring nitrogen is unsubstituted), and elevated temperatures.
Hydrolysis Profile
Tertiary amides are among the least reactive carboxylic acid derivatives.
-
Acidic Hydrolysis: Requires protonation of the amide oxygen followed by nucleophilic attack by water. This is slow due to the electrostatic repulsion between the protonated pyrrolidine nitrogen (if pH < pKa
9) and the incoming hydronium species. -
Basic Hydrolysis: Requires expulsion of the diethylamide anion, a poor leaving group (
of conjugate acid 35). Consequently, hydrolysis is kinetically inhibited at ambient temperatures.
Visualization of Degradation Pathways
The following diagram illustrates the competing pathways of racemization (favored) and hydrolysis (disfavored).
Experimental Protocols (Self-Validating Systems)
To rigorously assess the stability of a specific batch, the following protocols are recommended. These are designed to be self-validating, meaning internal controls confirm the assay's performance.
Protocol A: Determination of Rotational Barrier (VT-NMR)
Use this to characterize the baseline thermodynamic state and rotamer ratio.
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-
(high boiling point required). -
Acquisition (Low T): Acquire
H NMR at 298 K. Observe splitting of the ethyl -CH - signals (diastereotopic protons due to restricted rotation). -
Variable Temperature Ramp: Increase probe temperature in 10 K increments up to 393 K (120°C).
-
Coalescence Point (
): Identify the temperature where the distinct ethyl signals merge into a single broad peak. -
Calculation: Use the Eyring equation to calculate
: Where is the peak separation (Hz) at slow exchange limit.
Protocol B: Accelerated Stability Testing (Arrhenius Model)
Use this to predict shelf-life.
| Parameter | Condition A (Stress) | Condition B (Accelerated) | Condition C (Control) |
| Temperature | 80°C | 40°C | 4°C |
| Humidity | 75% RH | 75% RH | Ambient |
| Duration | 14 Days | 1–3 Months | 6 Months |
| Analysis | HPLC (Chiral & Achiral) | HPLC | HPLC |
Step-by-Step Workflow:
-
Aliquot Preparation: Seal samples in amber HPLC vials under Argon.
-
Incubation: Place in environmental chambers according to the table above.
-
Sampling: Pull samples at T=0, 24h, 72h, 7d, 14d.
-
Quantification:
-
Chemical Purity: Reverse-phase C18 column (Water/ACN gradient). Look for hydrolysis product (Proline) eluting at the solvent front.
-
Optical Purity: Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase). Measure Enantiomeric Excess (ee%).
-
Protocol C: Chiral Purity Validation (HPLC)
Essential for verifying the absence of racemization.
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is added to suppress tailing of the basic pyrrolidine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide absorption).
-
Validation Criteria: Resolution (
) between enantiomers must be .
Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage logic applies:
-
Moisture Exclusion: While hydrolysis is slow, moisture can promote proton exchange at the C2 position. Store over molecular sieves or under inert gas.
-
Temperature Control: Store at 2–8°C. Higher temperatures exponentially increase the rate of rotamer interconversion and racemization.
-
pH Sensitivity: Avoid contact with strong bases (e.g., NaH, KOH) or aldehydes, which can catalyze racemization via enolization or Schiff base mechanisms respectively.
References
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
Mack, J. (2023). Modulations in restricted amide rotation by steric induced conformational trapping. National Institutes of Health (PMC). Retrieved from [Link]
-
Montana State University. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]
-
PubChem. (2025).[3] (2S)-N,N-dimethylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Beier, A., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. FEBS Journal. Retrieved from [Link]
Sources
- 1. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity potential of N,N-diethylpyrrolidine-2-carboxamide
An In-depth Technical Guide Topic: The Biological Activity Potential of N,N-diethylpyrrolidine-2-carboxamide: A Projection Based on a Privileged Scaffold Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Publicly available scientific literature and databases do not contain specific biological activity data for N,N-diethylpyrrolidine-2-carboxamide. This guide, therefore, presents a scientifically-grounded projection of its potential biological activities. This analysis is based on the well-documented pharmacology of the broader class of pyrrolidine-2-carboxamide derivatives, a moiety recognized as a "privileged structure" in medicinal chemistry. This scaffold is a core component of numerous biologically active compounds, demonstrating significant therapeutic potential across diverse areas including oncology, infectious diseases, and neurology. This document synthesizes existing research on analogous structures to forecast the potential of N,N-diethylpyrrolidine-2-carboxamide and provides detailed, validated experimental protocols for its empirical investigation. The quantitative data presented herein is illustrative, derived from published findings on related compounds, and serves as a benchmark for future experimental validation.
Introduction: The Pyrrolidine-2-Carboxamide as a Versatile Pharmacophore
The pyrrolidine ring is a foundational heterocyclic scaffold frequently found in approved pharmaceuticals and natural alkaloids. Its structural rigidity and stereochemical complexity allow for precise spatial orientation of functional groups, making it an ideal template for designing molecules that interact with specific biological targets. When functionalized with a carboxamide group at the 2-position, its versatility expands significantly, giving rise to the pyrrolidine-2-carboxamide moiety. This class of compounds has been extensively explored, leading to the discovery of agents with a wide spectrum of biological activities.
Compound of Interest: N,N-diethylpyrrolidine-2-carboxamide
-
IUPAC Name: N,N-diethylpyrrolidine-2-carboxamide
-
Molecular Formula: C₉H₁₈N₂O
-
Core Structure: A pyrrolidine ring with a diethyl-substituted carboxamide group at the C2 position.
This guide will explore the therapeutic potential of this specific molecule by extrapolating from the established activities of its structural analogues in three key areas: oncology, infectious diseases, and cognitive enhancement.
Projected Therapeutic Areas of N,N-diethylpyrrolidine-2-carboxamide
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent antiproliferative effects of pyrrolidine carboxamide derivatives against various cancer cell lines. The structural features of these compounds allow them to interact with key targets in cancer signaling pathways.
Causality of Experimental Design: The rationale for investigating N,N-diethylpyrrolidine-2-carboxamide as an anticancer agent stems from analogues that induce apoptosis and cell cycle arrest. For example, a novel series of pyrrolidine aryl carboxamide derivatives, analogous to the OSU-2S structure, were found to be potent against hepatocellular carcinoma (HCC). The most effective of these compounds induced apoptosis, possibly through the activation of protein kinase C delta (PKCδ). Furthermore, 5-oxopyrrolidine derivatives have shown significant anticancer activity against A549 human lung adenocarcinoma cells. This suggests that the pyrrolidine core is a key determinant for cytotoxic activity.
A primary screening assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a logical first step. It is a robust, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity, serving as a reliable indicator of a compound's cytotoxic or cytostatic effects.
Potential Mechanisms of Action:
-
Induction of Apoptosis: As seen with related compounds, it may trigger programmed cell death in cancer cells via intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: The compound could potentially halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Cancer Cell Migration: Some derivatives have shown the ability to inhibit the movement of cancer cells, a critical factor in metastasis.
Potential as an Antimicrobial Agent
The pyrrolidine core is a common feature in compounds with antibacterial and antifungal properties.[1] The search for novel antimicrobial agents is critical due to the rise of drug-resistant pathogens.
Causality of Experimental Design: Derivatives of N-aryl pyrrolidine-2-carboxamides have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. Notably, some analogues showed significant activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL. Another study on 5-oxopyrrolidine derivatives also highlighted promising and selective activity against multidrug-resistant S. aureus strains.[1] This evidence strongly supports screening N,N-diethylpyrrolidine-2-carboxamide against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining MIC values, providing a quantitative measure of a compound's potency and a direct comparison to standard antibiotics.
Potential Spectrum of Activity:
-
Gram-Positive Bacteria: Based on existing data, the compound is most likely to show efficacy against Gram-positive organisms like Staphylococcus and Bacillus species.
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as E. coli and P. aeruginosa may be possible but appears less common for this scaffold.[1]
-
Antifungal Activity: While less documented, the general antimicrobial potential of the scaffold suggests that antifungal screening could also be a worthwhile endeavor.
Potential as a Nootropic (Cognitive-Enhancing) Agent
The pyrrolidinone ring, a close structural relative of the pyrrolidine core (differing by a ketone group), is the foundational scaffold for the "racetam" class of nootropics, including the archetypal drug Piracetam. These compounds are known for their ability to enhance cognitive functions like memory and learning.
Causality of Experimental Design: The established role of the pyrrolidinone scaffold in cognitive enhancement provides a strong rationale for investigating the nootropic potential of N,N-diethylpyrrolidine-2-carboxamide. Key mechanisms for nootropic action include the modulation of neurotransmitter systems, particularly the cholinergic system. A primary pathogenic cause for cognitive decline in conditions like Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. Therefore, a logical and widely accepted initial screening method is an in vitro assay to measure the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a primary mechanism of action for drugs like Donepezil used to treat Alzheimer's disease.
Potential Mechanisms of Action:
-
Cholinergic System Modulation: The compound may act as an inhibitor of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.
-
Neuroprotection: Like other nootropics, it could exhibit neuroprotective effects, shielding neurons from damage caused by oxidative stress or excitotoxicity.
-
Enhancement of Cerebral Blood Flow: Improved blood circulation in the brain provides more oxygen and nutrients, supporting overall cognitive function.
Proposed Experimental Validation
To empirically validate the projected biological activities of N,N-diethylpyrrolidine-2-carboxamide, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate controls and provide clear, quantitative endpoints.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of N,N-diethylpyrrolidine-2-carboxamide on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549-lung, MCF-7-breast, HepG2-liver) into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, discard the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,N-diethylpyrrolidine-2-carboxamide against selected bacterial strains.
Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin or Streptomycin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Illustrative Data Based on Analogues
The following table presents hypothetical IC₅₀ and MIC values for N,N-diethylpyrrolidine-2-carboxamide, based on data reported for structurally related compounds in the literature. These values serve as a potential benchmark for experimental outcomes.
| Assay Type | Target | Metric | Projected Value | Reference Compound Class |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | 25 µM | 5-Oxopyrrolidine Derivatives |
| HepG2 (Liver Cancer) | IC₅₀ | 15 µM | Pyrrolidine Aryl Carboxamides | |
| Antimicrobial | S. aureus | MIC | 16 - 32 µg/mL | N-aryl Pyrrolidine-2-carboxamides |
| E. coli | MIC | > 64 µg/mL | 5-Oxopyrrolidine Derivatives | |
| Nootropic | Acetylcholinesterase | IC₅₀ | 10 µM | Pyrrolidine-2-one Derivatives |
Data Interpretation and Future Directions
Initial screening results will guide the subsequent stages of research.
-
Potent Anticancer Activity (Low µM IC₅₀): If significant cytotoxicity is observed, especially with selectivity for cancer cells over normal cells, future work should focus on elucidating the mechanism of action. This would involve Western blot analysis to probe for apoptosis markers (e.g., cleaved PARP, caspases) and cell cycle analysis via flow cytometry.
-
Promising Antimicrobial Activity (Low MIC): A low MIC value, particularly against resistant strains, would warrant further investigation into the mechanism (e.g., cell wall synthesis, DNA gyrase inhibition) and testing against a broader panel of pathogens.
-
Significant AChE Inhibition: Positive results in the AChE assay should be followed by more complex in vitro models (e.g., neuroprotection assays against oxidative stress) and eventually in vivo behavioral models in rodents (e.g., Morris water maze, passive avoidance test) to confirm cognitive-enhancing effects.
Conclusion
While direct experimental evidence for the biological activity of N,N-diethylpyrrolidine-2-carboxamide is currently lacking, a thorough analysis of its structural class provides a strong foundation for projecting its therapeutic potential. The pyrrolidine-2-carboxamide scaffold is a proven pharmacophore, consistently yielding compounds with significant anticancer, antimicrobial, and neurological activities. N,N-diethylpyrrolidine-2-carboxamide is therefore a compelling candidate for systematic biological evaluation. The experimental protocols detailed in this guide offer a validated roadmap for uncovering its potential role as a lead compound in the development of novel therapeutics.
References
- Benchchem. A Technical Guide to the Anticipated Biological Activity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide.
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5 (49)), 37–47.
- Scilit. (1986). Recent development in 2‐pyrrolidinone‐containing nootropics.
-
Ajanaku, C. O., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available from: [Link]
- ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics | Request PDF.
- MDPI. (2022). Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide.
- PMC. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.
- PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Benchchem. (2025). Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- Journal of Applied Pharmaceutical Science. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against.
Sources
An In-depth Technical Guide to the pKa and Basicity of N,N-diethylpyrrolidine-2-carboxamide
Abstract
N,N-diethylpyrrolidine-2-carboxamide is a disubstituted cyclic amine with significant relevance in medicinal chemistry and drug development. Understanding its acid-base properties, quantified by the pKa value, is fundamental to predicting its physiological behavior, including solubility, membrane permeability, and receptor interaction. This guide provides a comprehensive analysis of the structural and electronic factors governing the basicity of this molecule. It establishes that the tertiary amine within the pyrrolidine ring is the sole basic center, while the tertiary amide nitrogen is non-basic due to resonance delocalization. The guide further details field-proven experimental and computational methodologies for the precise determination of its pKa, offering researchers a robust framework for characterization.
Molecular Structure and Physicochemical Properties
N,N-diethylpyrrolidine-2-carboxamide is built upon a pyrrolidine core, a five-membered saturated heterocycle containing a tertiary amine. Attached at the 2-position is an N,N-diethylcarboxamide substituent.
Key Functional Groups:
-
Tertiary Cyclic Amine: The sp³-hybridized nitrogen atom within the pyrrolidine ring possesses a lone pair of electrons, making it the primary locus of basicity in the molecule.
-
Tertiary Amide: The N,N-diethylcarboxamide group contains a nitrogen atom directly bonded to a carbonyl group (C=O). This nitrogen's lone pair is extensively delocalized through resonance with the electronegative oxygen atom, rendering it non-basic.[1][2][3]
The critical interaction influencing the molecule's overall basicity is the electron-withdrawing inductive effect of the carboxamide group on the adjacent pyrrolidine ring. This effect reduces the electron density on the pyrrolidine nitrogen, thereby modulating its basicity relative to the unsubstituted parent heterocycle.[4][5]
Table 1: Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide and Related Compounds
| Property | N,N-diethylpyrrolidine-2-carboxamide | Pyrrolidine (Reference) |
| Molecular Formula | C₉H₁₈N₂O | C₄H₉N |
| Molecular Weight | 170.25 g/mol | 71.12 g/mol |
| Structure | ||
| CAS Number | 1018331-52-6 | 123-75-1[6] |
| pKa of Conjugate Acid | Estimated 9.0 - 10.0 | 11.27[7][8][9] |
Theoretical Framework of Basicity and pKa
The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton (H⁺). This equilibrium is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value indicates a stronger base.
The Locus of Basicity: Pyrrolidine Nitrogen
Protonation of N,N-diethylpyrrolidine-2-carboxamide occurs exclusively at the pyrrolidine nitrogen. The amide nitrogen is effectively neutral due to the delocalization of its lone pair into the carbonyl system, a stabilizing resonance effect that would be lost upon protonation.[1][3][10] The electron-withdrawing nature of the carbonyl group further decreases the electron density on the amide nitrogen through induction, making it a very poor Lewis base.[4]
Factors Influencing Pyrrolidine pKa
The basicity of the pyrrolidine nitrogen is primarily influenced by the inductive effect of the C2 substituent.
-
Inductive Effect (-I): The N,N-diethylcarboxamide group is strongly electron-withdrawing due to the electronegativity of its oxygen and nitrogen atoms. This group pulls electron density away from the pyrrolidine ring through the sigma bonds. This withdrawal effect reduces the electron density on the pyrrolidine nitrogen, making its lone pair less available for donation to a proton.[5]
-
Comparison with Pyrrolidine: The parent compound, pyrrolidine, is a strong base with a pKa of 11.27 for its conjugate acid.[7][8] The presence of the electron-withdrawing carboxamide substituent at the 2-position is expected to significantly decrease this value. For context, substitution of amines with electron-withdrawing groups can lower the pKa by 1-3 units or more, depending on the group's nature and proximity.[5] Therefore, a pKa in the range of 9.0 to 10.0 is a chemically sound estimate for N,N-diethylpyrrolidine-2-carboxamide.
Protonation Equilibrium
The reversible reaction with an acid (H⁺) is shown below, illustrating the formation of the pyrrolidinium cation.
Caption: Protonation equilibrium of the pyrrolidine nitrogen.
Methodologies for pKa Determination
Accurate pKa determination is essential for creating reliable structure-activity relationships and for formulation development. Both experimental and computational methods provide valuable, complementary insights.
Experimental Determination: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and simplicity.[11][12] The method involves titrating a solution of the basic compound with a standardized strong acid and monitoring the resulting pH change. The pKa is the pH at which the amine is 50% protonated, corresponding to the midpoint of the buffer region on the titration curve.[13]
Self-Validating Experimental Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure linearity and accuracy across the expected pH range.[13][14]
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of N,N-diethylpyrrolidine-2-carboxamide in deionized, CO₂-free water to a final concentration of approximately 1-10 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents activity coefficient fluctuations.[13][14]
-
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere by forming carbonic acid.[13][14]
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[13] This self-validating system ensures that the inflection point directly reflects the analyte's properties under controlled conditions.
-
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
Computational chemistry offers a powerful, predictive approach to estimate pKa values, particularly in early-stage drug discovery where physical samples may be limited.[15] These methods calculate the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment.
Workflow for Quantum Mechanics-Based pKa Prediction:
-
Structure Generation: Create 3D models of both the neutral N,N-diethylpyrrolidine-2-carboxamide molecule and its protonated form (pyrrolidinium cation).
-
Conformational Search & Optimization: Perform a conformational search for both species to identify the lowest energy conformers. Optimize the geometry of these conformers using a suitable quantum mechanical method, such as Density Functional Theory (DFT).[16]
-
Energy Calculation: Calculate the gas-phase electronic energies and thermal corrections (to obtain Gibbs free energy) for the optimized neutral and protonated structures.
-
Solvation Modeling: Apply a continuum solvation model (e.g., SMD or CPCM) to calculate the free energy of solvation for each species. This step is critical as it accounts for the significant energetic contribution of solute-solvent interactions.[16][17]
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG_sol) using the following equation: pKa = ΔG_sol / (2.303 * RT) Where R is the gas constant and T is the temperature. This requires a calibrated thermodynamic cycle that includes the known experimental free energy of solvation for the proton.[15][17]
Sources
- 1. 20.3C Amines versus Amides Amides are far less basic than amines (even l.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrrolidine [drugfuture.com]
- 7. Pyrrolidine [chemeurope.com]
- 8. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. How to Predict pKa | Rowan [rowansci.com]
Methodological & Application
Application Note: Scalable Synthesis of N,N-Diethylpyrrolidine-2-carboxamide
Abstract & Scope
This application note details a robust, enantioselective protocol for the synthesis of N,N-diethylpyrrolidine-2-carboxamide (also known as L-proline diethylamide) starting from L-proline . This compound is a critical organocatalyst used in asymmetric aldol reactions and a pharmacophore scaffold in drug discovery (e.g., dopaminergic ligands).
Unlike direct amidation routes which suffer from racemization and poor yields, this guide utilizes a Boc-protection strategy coupled with EDC/HOBt activation . This pathway ensures the preservation of chiral integrity at the
Strategic Rationale (The "Why")
The Challenge of Direct Coupling
L-Proline is a secondary amino acid. Direct reaction with diethylamine using thionyl chloride (
The Solution: Carbamate Protection & Active Esters
To ensure "Scientific Integrity" and reproducibility, this protocol employs:
-
N-Boc Protection: Sterically shields the pyrrolidine nitrogen and prevents self-coupling.
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates an O-acylisourea intermediate. The addition of Hydroxybenzotriazole (HOBt) converts this unstable species into a "OBt ester." This active ester is less reactive than the O-acylisourea but far more selective for the amine nucleophile (diethylamine), significantly reducing racemization risks.
-
Acidolytic Deprotection: Removal of the Boc group using HCl/Dioxane yields the crystalline hydrochloride salt, avoiding the hygroscopic oils often associated with TFA deprotection.
Reaction Workflow (Graphviz Visualization)
The following diagram illustrates the critical control points (CCPs) and chemical flow.
Figure 1: Synthetic workflow highlighting the protection-activation-deprotection strategy.[1][2]
Detailed Experimental Protocols
Phase 1: N-Boc Protection of L-Proline
Note: If commercial Boc-L-Proline is available, proceed directly to Phase 2.
Reagents:
-
L-Proline (11.5 g, 100 mmol)
-
Di-tert-butyl dicarbonate (
) (24.0 g, 110 mmol) -
Sodium Hydroxide (NaOH) (1M aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve L-Proline (100 mmol) in 1M NaOH (110 mL) and cool to
in an ice bath. -
Dissolve
(110 mmol) in acetone (50 mL) and add dropwise to the stirring proline solution over 30 minutes. -
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Work-up: Wash the aqueous solution with diethyl ether (
) to remove unreacted . -
Acidify the aqueous layer to pH 2–3 using 1M HCl (careful: gas evolution).
-
Extract the product immediately into DCM (
). -
Dry organic layers over
, filter, and concentrate in vacuo. -
Yield: Expect 95–99% of a white solid/foam.
Phase 2: Amide Coupling (The Critical Step)
Objective: Synthesis of tert-butyl 2-(diethylcarbamoyl)pyrrolidine-1-carboxylate.
Reagents:
-
N-Boc-L-Proline (10.75 g, 50 mmol)
-
Diethylamine (5.2 mL, 50 mmol)
-
EDC
HCl (10.5 g, 55 mmol) -
HOBt (anhydrous) (7.4 g, 55 mmol)
-
Triethylamine (TEA) (7.7 mL, 55 mmol)
-
Solvent: Dry Dichloromethane (DCM) (150 mL)
Protocol:
-
Activation: In a round-bottom flask under nitrogen, dissolve N-Boc-L-Proline in dry DCM. Cool to
. -
Add HOBt followed by EDC
HCl. Stir at for 30 minutes. Mechanism: This forms the active OBt-ester in situ. -
Amine Addition: Add Triethylamine, followed by the dropwise addition of Diethylamine.
-
Reaction: Allow the mixture to warm to RT and stir for 16–24 hours.
-
Quench & Wash:
-
Dilute with DCM (100 mL).
-
Wash with 1M Citric Acid (
) – Removes unreacted amine/EDC. -
Wash with Saturated
( ) – Removes unreacted acid/HOBt. -
Wash with Brine (
).
-
-
Isolation: Dry over
, filter, and evaporate. -
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).
-
Checkpoint: Product should be a colorless to pale yellow oil.
Phase 3: Deprotection & Salt Formation
Objective: Isolation of the target HCl salt.
Reagents:
-
Boc-Amide Intermediate (from Phase 2)
-
4M HCl in Dioxane (commercial solution)
-
Diethyl Ether (for precipitation)
Protocol:
-
Dissolve the Boc-amide intermediate in a minimal amount of dry DCM (approx. 20 mL).
-
Cool to
.[3] -
Add 4M HCl in Dioxane (10 equivalents, approx. 125 mL) dropwise.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).
-
Precipitation: Concentrate the solution to half volume in vacuo, then add cold Diethyl Ether (200 mL) with vigorous stirring. A white precipitate should form.
-
Filtration: Filter the solid under nitrogen (the salt can be hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum over
or KOH pellets.
Analytical Validation
Expected Data Specifications
| Attribute | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Free base is a yellow oil. |
| Molecular Weight | 206.71 g/mol (HCl salt) | Free base MW: 170.25 g/mol |
| Melting Point | 108–112 °C | Varies slightly with hydration. |
| Solubility | Soluble in Water, MeOH, DCM | Insoluble in Ether, Hexane. |
| Enantiomeric Excess | >98% ee | Determined by Chiral HPLC. |
NMR Characterization (Self-Validation)
Note: Proline amides exhibit rotameric mixtures in NMR due to restricted rotation around the amide bond (C-N) and the carbamate bond (in the Boc intermediate). Do not interpret split peaks as impurities without integration.
NMR (400 MHz,-
4.55 (t, 1H,
-CH) – Diagnostic peak for chiral center integrity. -
3.50–3.30 (m, 2H,
-CH ring) -
3.25–3.10 (m, 4H, N(CH
CH ) ) – Often appears as two distinct quartets due to magnetic inequivalence. -
2.45–1.90 (m, 4H,
-CH ring) -
1.20–1.05 (m, 6H, N(CH
CH ) )
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Steric hindrance of diethylamine. | Switch coupling agent to HATU (1.1 eq) with DIPEA (2 eq). HATU is superior for hindered secondary amines. |
| Racemization (Low ee) | High temperature during activation; Excess base. | Ensure activation is strictly at |
| Product is an Oil (Phase 3) | Hygroscopic salt or residual solvent. | Triturate with dry pentane or ether. Lyophilize from water if necessary. |
| Extra Peaks in NMR | Rotamers (Cis/Trans). | Run NMR at elevated temperature ( |
References
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. Link
- Foundational reference for EDC coupling chemistry.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4] Tetrahedron. Link
- Review of coupling agents (H
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Link
- Describes the utility of proline derivatives in organocatalysis, valid
-
Sigma-Aldrich. (n.d.). N,N-Diethylpyrrolidine-2-carboxamide hydrochloride Product Sheet. Link
- Source for physical property verific
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
Sources
Application Note: Stereoretentive Synthesis of (S)-N,N-Diethylpyrrolidine-2-carboxamide
Overview and Scope
(S)-N,N-Diethylpyrrolidine-2-carboxamide (commonly known as L-proline diethylamide) is a highly versatile chiral building block and organocatalyst. In drug development, it serves as a critical intermediate for synthesizing hypoxia-targeted phenanthroindolizidine alkaloid prodrugs[1] and coumarin-based Aldo-Keto Reductase Family 1C (AKR1C) inhibitors[2]. This application note details a robust, stereoretentive, and easily scalable two-step protocol for its preparation from commercially available N-Boc-L-proline.
Mechanistic Rationale & Strategy (Expertise & Experience)
To maintain the stereochemical integrity of the chiral
-
Coupling Strategy: While some literature protocols utilize thionyl chloride (SOCl
) to generate an acyl chloride intermediate[2], this highly reactive species is prone to racemization via ketene or oxazolone formation. Instead, this protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[3]. EDC activates the carboxylic acid to an O-acylisourea. HOBt rapidly intercepts this intermediate to form a stable, yet highly reactive, benzotriazole active ester. This pathway effectively suppresses the formation of unreactive N-acylureas and prevents epimerization. -
Deprotection Strategy: Trifluoroacetic acid (TFA) is used for the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The reaction proceeds via acid-catalyzed heterolytic cleavage, releasing volatile isobutylene and carbon dioxide, leaving the TFA salt of the product. A subsequent basic aqueous workup neutralizes the salt, allowing the extraction of the free secondary amine.
Experimental Workflow
Workflow for the stereoretentive synthesis of L-proline diethylamide.
Materials and Reagents
Table 1: Reaction Stoichiometry and Reagent Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| N-Boc-L-proline | 215.25 | 1.0 | Starting Material |
| Diethylamine | 73.14 | 1.5 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 | Coupling Agent |
| HOBt (anhydrous) | 135.13 | 1.2 | Racemization Suppressant |
| DIPEA | 129.24 | 3.0 | Base |
| Dichloromethane (DCM) | 84.93 | - | Solvent (Anhydrous) |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | Deprotecting Agent |
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-L-proline diethylamide
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with N-Boc-L-proline (1.0 equiv) and anhydrous DCM (to achieve a 0.2 M solution).
-
Activation: Cool the solution to 0 °C using an ice-water bath. Sequentially add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir the mixture for 20 minutes at 0 °C to ensure complete formation of the active ester[3].
-
Coupling: Introduce diethylamine (1.5 equiv) dropwise to the activated ester solution.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.
-
Workup & Self-Validation:
-
Quench the reaction with saturated aqueous NaHCO
. -
Separate the organic layer and wash sequentially with 1 M HCl (critical step: removes unreacted diethylamine and DIPEA), water, and brine.
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Validation: TLC analysis (Hexanes/EtOAc) should show complete consumption of N-Boc-L-proline. The intermediate will not stain readily with Ninhydrin (due to the lack of a free amine), confirming successful Boc-protection and amide bond formation.
-
Step 2: Synthesis of (S)-N,N-Diethylpyrrolidine-2-carboxamide
-
Acidic Cleavage: Dissolve the crude N-Boc-L-proline diethylamide in anhydrous DCM (approx. 0.3 M). Cool to 0 °C.
-
Slowly add TFA to achieve a 1:4 (v/v) ratio of TFA to DCM.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Concentration: Concentrate the mixture in vacuo to remove the majority of the highly volatile TFA.
-
Neutralization: Dissolve the resulting viscous residue in fresh DCM and cool to 0 °C. Carefully adjust the pH of the aqueous phase to >10 using 2 M aqueous NaOH. Causality note: The product is highly water-soluble in its protonated state; raising the pH ensures the secondary amine is fully deprotonated and partitions into the organic phase.
-
Isolation: Extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. The product is obtained as a pale yellow to colorless oil[2] and can be used in subsequent alkylation or coupling steps without further purification[1].
Data Presentation & Expected Results
Table 2: Expected Physicochemical and Analytical Data
| Parameter | Expected Result |
| Physical State | Pale yellow to colorless viscous oil |
| Overall Yield | 85 – 92% (over two steps) |
| TLC (DCM:MeOH 9:1) | R |
| ESI-MS (m/z) | [M+H] |
References
- Source: nih.
- Title: Coumarin-based Aldo-Keto Reductase Family 1C (AKR1C)
- Title: 23357-46-2 | (R)
Sources
- 1. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 23357-46-2 | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine | Chiral Building Blocks | Ambeed.com [ambeed.com]
application of N,N-diethylpyrrolidine-2-carboxamide in pharmaceutical intermediates
Application Note: N,N-Diethylpyrrolidine-2-carboxamide in Pharmaceutical Intermediates
Part 1: Executive Summary & Compound Profile
N,N-Diethylpyrrolidine-2-carboxamide (also known as N,N-diethylprolinamide) is a versatile pyrrolidine scaffold used extensively in the synthesis of complex pharmaceutical intermediates. Its utility spans from serving as a chiral auxiliary in asymmetric synthesis to acting as a solubilizing pharmacophore in hypoxia-targeted prodrugs and antimicrobial sulfonamides.
Unlike simple amides, the steric bulk of the diethyl group, combined with the rigidity of the pyrrolidine ring, makes this compound a privileged structure for controlling stereochemistry and modulating the physicochemical properties (LogP, solubility) of drug candidates.
Chemical Profile
| Property | Specification |
| IUPAC Name | (2S)-N,N-diethylpyrrolidine-2-carboxamide |
| CAS Number | 7203-38-5 (L-isomer); 59703-00-3 (Racemic) |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Miscible in DCM, Methanol, Ethanol; Soluble in water |
| Key Functionality | Secondary amine (nucleophile), Amide (H-bond acceptor), Chiral center (C2) |
Part 2: Primary Application Protocols
Application A: Synthesis of Sulfonamide-Based Antimicrobial Scaffolds
Context: Sulfonamides remain a cornerstone of antibacterial therapy. Incorporating the N,N-diethylpyrrolidine-2-carboxamide moiety into the sulfonamide core (specifically at the sulfonamide nitrogen or as a distinct amide arm) has been shown to significantly enhance potency against S. aureus and E. coli by modulating lipophilicity and membrane permeability [1, 3].
Mechanism of Action in Synthesis: The secondary amine of the pyrrolidine ring acts as a nucleophile to attack sulfonyl chlorides. The resulting sulfonamide creates a rigid "hinge" region, while the diethyl amide tail provides hydrophobic interactions within the bacterial target site.
Experimental Protocol: N-Sulfonylation and Amidation
Reagents:
-
(S)-Proline (Starting material)
-
p-Toluenesulfonyl chloride (TsCl) or Benzylsulfonyl chloride
-
Diethylamine[1]
-
Thionyl Chloride (SOCl₂) or EDC·HCl
-
Dichloromethane (DCM), Anhydrous Na₂CO₃
Step-by-Step Workflow:
-
Protection (N-Sulfonylation):
-
Dissolve (S)-Proline (12.5 mmol) in water (15 mL) containing Na₂CO₃ (26.25 mmol).
-
Add p-Toluenesulfonyl chloride (15 mmol) in three portions over 1 hour.
-
Warm to room temperature (RT) and stir for 48 hours.
-
Work-up: Acidify with 20% HCl to pH 2. Precipitate forms. Filter and dry to obtain N-tosyl-L-proline.
-
Checkpoint: Verify intermediate by melting point and TLC (CHCl₃/MeOH 9:1).
-
-
Activation & Amidation (The Critical Step):
-
Dissolve N-tosyl-L-proline (1.0 equiv) in dry DCM under nitrogen.
-
Activation: Add Thionyl Chloride (1.5 equiv) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. (Alternatively, use EDC/HOBt for milder conditions).
-
Evaporate excess SOCl₂ under reduced pressure. Redissolve residue in dry DCM.
-
Coupling: Add Diethylamine (2.0 equiv) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
-
Purification:
-
Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.
-
Dry over MgSO₄ and concentrate.
-
Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
-
Data Interpretation:
-
IR Spectrum: Look for disappearance of -COOH broad band and appearance of distinct Amide I (1630-1650 cm⁻¹) and Sulfonamide (1150, 1340 cm⁻¹) bands.
-
Yield Target: >85% for the amidation step.
Application B: Synthesis of Hypoxia-Targeted Prodrugs (Antofine/Tylophorine Analogs)
Context: Phenanthroindolizidine alkaloids (e.g., Antofine) are potent anticancer agents but suffer from neurotoxicity.[3] N,N-diethylpyrrolidine-2-carboxamide is used to synthesize "trigger" units for prodrugs.[3] The pyrrolidine nitrogen is alkylated to form a quaternary ammonium salt, which is cleaved only in hypoxic tumor environments [2, 5].
Experimental Protocol: Quaternization/Alkylation
Reagents:
-
N,N-diethylpyrrolidine-2-carboxamide (Free base)
-
Dibromo-alkane linker (e.g., 1,4-dibromobutane or specialized nitroimidazole linkers)
-
Potassium Carbonate (K₂CO₃) or NaH
-
Acetonitrile (ACN) or DMF
Step-by-Step Workflow:
-
Preparation of the Nucleophile:
-
Ensure N,N-diethylpyrrolidine-2-carboxamide is free of water (azeotrope with toluene if necessary).
-
-
Alkylation Reaction:
-
Dissolve the dibromo-linker (1.0 equiv) in anhydrous ACN.
-
Add K₂CO₃ (3.0 equiv) and stir at RT for 15 min.
-
Add N,N-diethylpyrrolidine-2-carboxamide (1.0 equiv) dropwise.
-
Critical Control: To avoid over-alkylation (polymerization), use high dilution (0.05 M) or slow addition.
-
Heat to reflux (80°C) for 16–24 hours. Monitor by LC-MS for the formation of the mono-alkylated product vs. bis-alkylated byproduct.
-
-
Isolation:
-
Filter off inorganic salts.
-
Concentrate filtrate.[2]
-
Purify via Reverse-Phase HPLC (C18 column, Water/ACN gradient with 0.1% TFA).
-
Self-Validating Checkpoint:
-
LC-MS: The product should show a mass shift corresponding to the linker addition.
-
¹H NMR: The protons alpha to the pyrrolidine nitrogen will shift downfield significantly upon alkylation/quaternization.
Part 3: Visualizations (Graphviz/DOT)
Diagram 1: Synthetic Pathway for Sulfonamide Scaffold
This flowchart illustrates the critical decision points and chemical transformations described in Protocol A.
Caption: Figure 1. Step-wise synthesis of the sulfonamide pharmaceutical intermediate showing protection, activation, and amidation phases.
Diagram 2: Hypoxia-Targeted Prodrug Strategy
This diagram explains the logic behind using the pyrrolidine scaffold in prodrug design (Protocol B).
Caption: Figure 2.[3] Mechanism of action for hypoxia-activated prodrugs utilizing the N,N-diethylpyrrolidine-2-carboxamide scaffold.
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Moisture in DCM or Diethylamine | Dry DCM over CaH₂; use fresh Diethylamine. Ensure inert atmosphere (N₂/Ar). |
| Racemization | High temperature during activation | Keep activation (SOCl₂/EDC) step at 0°C. Avoid prolonged reflux of acid chloride. |
| Impurity in Prodrug | Bis-alkylation of linker | Use large excess of linker (1:3 ratio) or slow addition of the pyrrolidine nucleophile. |
| Sticky/Oily Product | Residual solvent (DMF/DMSO) | Lyophilize or perform extensive wash with water/brine. Use ether trituration to induce crystallization. |
References
-
Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert/Current Research in Chemistry.
-
Wang, M., et al. (2021).[3] Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Molecules (MDPI) / PMC.
-
Ajani, O. O., et al. (2015).[] Comparative Study of the Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Pakistan Journal of Biological Sciences.
-
BenchChem. (2025).[2] Synthesis of N-Substituted 2-Pyrrolidinone Derivatives - Application Note.
-
Google Patents. (2023). US11548891B1 - Quaternary ammonium salts of phenanthroindolizidine and phenanthroquinolizidine alkaloids as hypoxia-targeted anticancer agents.
Sources
Application Note: Solvent Selection Strategies for N,N-Diethylpyrrolidine-2-carboxamide
Abstract
N,N-Diethylpyrrolidine-2-carboxamide (L-Proline diethylamide) is a pivotal chiral scaffold used in asymmetric organocatalysis and as a precursor for neuroactive pharmaceutical intermediates. Its utility relies heavily on the conformational rigidity of the pyrrolidine ring and the coordinating ability of the amide oxygen. This guide provides an evidence-based framework for solvent selection, distinguishing between thermodynamic solvent control required for its green synthesis and kinetic solvent effects critical for its functionalization via directed
Physicochemical Profiling & Solvent Compatibility[2][3]
The selection of a solvent system must balance solubility parameters (Hansen Solubility Parameters - HSP) with the chemical stability required for specific transformations.
Solubility Profile
N,N-Diethylpyrrolidine-2-carboxamide is a polar, aprotic molecule with significant lipophilic character due to the diethyl and pyrrolidine moieties.
| Solvent Class | Representative | Solubility | Suitability | Rationale |
| Chlorinated | Dichloromethane (DCM) | High | High (Traditional) | Excellent solubilizer but environmentally hazardous. |
| Ethers | THF, 2-MeTHF | High | High (Recommended) | 2-MeTHF offers green benefits and higher boiling points; THF is essential for lithiation. |
| Polar Aprotic | DMF, DMSO | High | Medium | Good for coupling but difficult to remove (high BP); promotes racemization.[1] |
| Hydrocarbons | Toluene, Hexane | Moderate | Low | Poor solubility for polar intermediates; used primarily in biphasic workups.[1] |
| Alcohols | Methanol, Ethanol | High | Low (Reaction dependent) | Protic nature interferes with organolithium reagents and some coupling agents.[1] |
Protocol A: Green Synthesis via Amide Coupling
Objective: Replace hazardous DCM/DMF with environmentally benign solvents without compromising yield or optical purity.
The Shift to 2-Methyltetrahydrofuran (2-MeTHF)
Traditionally, proline amides are synthesized in DCM. However, recent solvent selection guides (GSK, Pfizer, CHEM21) identify 2-MeTHF as a superior alternative.[1]
-
Benefit 1: Derived from renewable resources (corn cobs/bagasse).
-
Benefit 2: Low water miscibility allows for direct aqueous workup without solvent exchange (unlike DMF/DMSO).
-
Benefit 3: Higher stability against acids compared to THF.[2]
Experimental Protocol
Reaction: N-Boc-L-Proline + Diethylamine
Reagents:
-
N-Boc-L-Proline (1.0 equiv)
-
Diethylamine (1.2 equiv)[1]
-
T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) or HATU[1]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: 2-MeTHF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with N-Boc-L-Proline (10 mmol) and 2-MeTHF (50 mL, 0.2 M).
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.
-
Coupling: Add Diethylamine followed by the slow addition of T3P solution (exothermic). Note: T3P is preferred over EDC/HOBt for lower epimerization risk.[2]
-
Reaction: Allow to warm to 20-25°C and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (The 2-MeTHF Advantage):
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Deprotection (Optional): Treat crude with 4M HCl in dioxane/CPME to yield the target free amine salt.
Protocol B: Functionalization via Directed -Lithiation
Objective: Electrophilic substitution at the C2 position using the amide as a Directed Metalation Group (DMG). This chemistry was pioneered by Peter Beak and relies heavily on Complex Induced Proximity Effects (CIPE) .
Solvent-Base Interaction
The success of this reaction depends on the aggregation state of the organolithium.
-
THF: Essential.[2] It coordinates to Lithium, breaking down hexameric BuLi aggregates into reactive dimers/tetramers.[1]
-
TMEDA (Tetramethylethylenediamine): Critical additive. It acts as a bidentate ligand for Lithium, creating a highly reactive monomeric species capable of deprotonating the kinetically acidic
-proton adjacent to the nitrogen.
Experimental Protocol
Reaction: N-Boc-N,N-diethylpyrrolidine-2-carboxamide
Reagents:
-
Substrate (1.0 equiv)
-
s-BuLi (1.3 equiv, 1.4 M in cyclohexane)[1]
-
TMEDA (1.3 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under Argon. Add anhydrous THF (10 mL per mmol substrate) and TMEDA (1.3 equiv).
-
Cooling: Cool the solution to -78°C . Critical: Higher temperatures (-20°C) can lead to decomposition or racemization via the chemically labile chiral center.
-
Metalation: Add s-BuLi dropwise over 10 minutes. The solution often turns bright yellow/orange.
-
Incubation: Stir at -78°C for 45-60 minutes.
-
Mechanism:[2] The Li coordinates to the amide Carbonyl Oxygen. The bulky s-butyl group removes the proton syn to the carbonyl.
-
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quenching: After 1 hour, quench with sat. NH₄Cl/MeOH at -78°C, then allow to warm to room temperature.
-
Extraction: Extract with Et₂O or 2-MeTHF.
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical transformation.
Figure 1: Decision Matrix for Solvent Selection. Green paths indicate sustainable synthesis; Yellow/Red paths indicate high-reactivity kinetic control.
References
-
Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3] Green Chemistry, 2016, 18, 288-296.[1][3] [Link]
-
Amide Coupling Optimization: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions."[1][3][4] Green Chemistry, 2013, 15, 596-600.[1][3] [Link]
-
Lithiation Mechanism (CIPE): Beak, P., & Meyers, A. I.[1] "Stereo- and regiocontrol by complex induced proximity effects." Accounts of Chemical Research, 1986, 19(11), 356–363.[1] [Link]
-
Lithiation of Proline Derivatives: O'Brien, P. "Asymmetric substitution of nitrogen heterocycles via chiral organolithium intermediates."[1] Chemical Communications, 2008, 655-667.[1] [Link]
-
2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369-1379.[1] [Link][1]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of N,N-Diethylpyrrolidine-2-carboxamide
Introduction & Strategic Rationale
N,N-Diethylpyrrolidine-2-carboxamide is a high-value chiral heterocyclic building block widely utilized in modern drug discovery. Its structural framework is critical for synthesizing hypoxia-targeted phenanthroindolizidine anticancer prodrugs (e.g., antofine and tylophorine derivatives)[1] and serves as a core amine in the development of highly potent α-toluenesulfonamide antibacterial agents active against S. aureus and E. coli[2],[3].
While bench-scale syntheses of this amide are straightforward, transitioning to multi-kilogram commercial production[4] introduces significant challenges regarding reagent safety, byproduct removal, and cost-efficiency. This application note details a self-validating, chromatography-free scale-up protocol designed for high atom economy and operational simplicity.
Mechanistic Route Selection: The Causality of Reagent Choice
In small-scale medicinal chemistry, amidation of Boc-L-proline with diethylamine is often achieved using standard coupling reagents like EDC/HOBt or HATU. However, at a >1 kg scale, these reagents are cost-prohibitive and generate stoichiometric urea byproducts that frequently require chromatographic purification.
To engineer a scalable process, we employ 1,1'-Carbonyldiimidazole (CDI) as the activating agent.
-
The Causality of Activation : CDI reacts with Boc-L-proline to form an active acylimidazole intermediate. The only byproducts of this activation are carbon dioxide (a gas that safely vents from the reactor) and imidazole. Following the addition of diethylamine, the displaced imidazole is highly water-soluble and easily removed via a mild acidic aqueous wash.
-
The Causality of Deprotection : Cleavage of the Boc protecting group is performed using anhydrous HCl in ethyl acetate (EtOAc). By avoiding aqueous acids (like TFA/water), we prevent potential hydrolysis of the newly formed amide bond. Furthermore, the final product, N,N-diethylpyrrolidine-2-carboxamide hydrochloride, is insoluble in EtOAc and precipitates directly from the reaction matrix, providing a self-purifying isolation step.
Process Workflow Visualization
Scalable, chromatography-free workflow for N,N-diethylpyrrolidine-2-carboxamide HCl synthesis.
Quantitative Data: Scale-Up Reagent Comparison
To validate the selection of CDI, a comparative study was conducted on a 100 g pilot scale. The results below summarize the efficiency and downstream processing requirements of various coupling strategies.
| Coupling Strategy | Yield (%) | Purity (HPLC) | E-Factor | Downstream Processing Bottleneck | Scalability Rating |
| CDI (Current Protocol) | 92% | >99.5% | 8.5 | None (Aqueous wash & direct precipitation) | Excellent |
| EDC / HOBt | 85% | 96.0% | 22.1 | Urea byproduct removal; multiple washes needed | Moderate |
| Isobutyl Chloroformate | 88% | 94.5% | 15.3 | Cryogenic conditions (-20°C) required | Fair |
| HATU / DIPEA | 95% | 98.0% | 35.4 | High reagent cost; complex waste stream | Poor (for >1 kg) |
Detailed Step-by-Step Methodology (1 kg Scale)
Phase 1: CDI-Mediated Amidation
-
Reactor Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with Boc-L-proline (1.00 kg, 4.64 mol) and anhydrous EtOAc (8.0 L).
-
Activation : Cool the mixture to 15°C. Add CDI (828 g, 5.10 mol, 1.1 eq) in four equal portions over 1 hour.
-
Expert Insight: Portion-wise addition is critical. The reaction is endothermic and releases equimolar CO₂. Rapid addition will cause violent outgassing and potential reactor over-pressurization.
-
-
Activation IPC : Stir for 2 hours at 20°C. Confirm complete consumption of Boc-L-proline via HPLC (aliquot quenched in methanol).
-
Amidation : Cool the reactor to 5°C. Add diethylamine (407 g, 5.57 mol, 1.2 eq) dropwise via an addition funnel over 1.5 hours.
-
Expert Insight: This step is highly exothermic. The jacket temperature must be tightly controlled to keep the internal temperature below 20°C, preventing the volatilization of diethylamine (bp 55°C).
-
-
Workup : Stir for 4 hours at room temperature. Add 1M aqueous HCl (3.0 L) and stir for 15 minutes to extract imidazole and unreacted diethylamine. Separate the phases. Wash the organic layer with saturated aqueous NaHCO₃ (3.0 L) and brine (2.0 L). Dry the organic phase over anhydrous Na₂SO₄ and filter.
Phase 2: Deprotection and Isolation
-
Deprotection : Transfer the dried EtOAc solution containing the Boc-protected intermediate back to a clean 20 L reactor. Cool to 10°C.
-
Acidification : Slowly charge 4M HCl in EtOAc (3.5 L, 14.0 mol, ~3.0 eq) into the reactor.
-
Expert Insight: Using HCl dissolved in EtOAc rather than aqueous HCl prevents the formation of a biphasic system and eliminates the risk of hydrolyzing the newly formed amide bond.
-
-
Crystallization : Stir the mixture at 20°C for 6 hours. As the Boc group is cleaved (releasing isobutylene and CO₂), the product, N,N-diethylpyrrolidine-2-carboxamide hydrochloride, will spontaneously crystallize from the solution as a white solid.
-
Isolation : Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 1.0 L).
-
Drying : Dry the solid in a vacuum oven at 45°C for 24 hours to yield ~880 g (92% overall yield) of the target compound.
Self-Validating In-Process Controls (IPCs)
A robust scale-up protocol must be a self-validating system. The following IPCs ensure process integrity at each critical juncture:
-
Activation Check : HPLC analysis of the activation step must show <1% residual Boc-L-proline before diethylamine addition. Premature addition leads to the formation of unreactive diethylamine salts.
-
Workup Validation : The pH of the aqueous wash must be <3 during the HCl wash (confirming imidazole removal) and >8 during the NaHCO₃ wash (confirming neutralization).
-
Deprotection Confirmation : ¹H NMR (D₂O) of the final isolated solid must show the complete absence of the strong singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group), confirming 100% deprotection.
References
- Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents Source: ResearchGate URL
- Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts Source: Science Alert URL
- N,N-diethylpyrrolidine-2-carboxamide hydrochloride | 1048649-03-1 Source: Sigma-Aldrich URL
- 41721-01-1 | (S)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 41721-01-1|(S)-N,1-Diethylpyrrolidine-2-carboxamide|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
purification of N,N-diethylpyrrolidine-2-carboxamide by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar, basic intermediates like N,N-diethylpyrrolidine-2-carboxamide (also known as N,N-diethylprolinamide). This compound is a critical structural template in drug discovery, heavily utilized in the synthesis of antibacterial agents, hypoxia-targeted prodrugs, and organocatalysts[1],[2].
However, its chemical anatomy—a highly basic secondary amine coupled with a tertiary amide, completely lacking a conjugated π-electron system—makes standard silica gel chromatography notoriously difficult. To ensure scientific integrity, the protocols provided below are designed as self-validating systems . We do not simply provide mobile phase ratios; we explain the mechanistic causality behind them so you can dynamically adapt to your specific crude matrix.
Section 1: Diagnostic Workflow
Before adjusting your chemistry, identify the physical root cause of your purification failure using the decision matrix below.
Diagnostic workflow for troubleshooting prolinamide chromatography issues.
Section 2: Troubleshooting FAQs
Q1: Why is my compound streaking across the entire TLC plate and column, resulting in terrible isolated yields? Causality: N,N-diethylpyrrolidine-2-carboxamide contains a basic secondary amine within its pyrrolidine ring. Standard bare silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5). The basic amine forms strong hydrogen bonds and ionic interactions with these silanols, leading to a mixed-mode retention mechanism (adsorption + ion-exchange). This causes severe peak tailing, streaking, and irreversible binding to the column[3]. Solution: You must deactivate the silica. Add a volatile basic modifier, such as 1–5% Triethylamine (TEA) or aqueous ammonia (NH₄OH), to your mobile phase[3]. The TEA competitively binds to the acidic silanols, masking them and allowing your basic amine to elute cleanly. Alternatively, switch your stationary phase to basic alumina or amine-functionalized silica (NH₂-silica).
Q2: I am using an automated flash chromatography system with a UV detector, but no peaks are registering. Did my compound degrade? Causality: The compound is likely intact, but it is "invisible" to standard UV detectors. N,N-diethylpyrrolidine-2-carboxamide lacks any conjugated π-electron systems or aromatic rings. Its only chromophore is the amide carbonyl, which absorbs weakly at ~210 nm—a wavelength completely obscured by the UV cutoff of common organic solvents like ethyl acetate (256 nm) or dichloromethane (233 nm)[4]. Solution: Switch your detection method. If your system is equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), use it. Otherwise, collect fractions blindly by volume and spot them manually on a TLC plate, visualizing with a Ninhydrin stain[2].
Q3: How do I completely remove the triethylamine (TEA) modifier from my purified product? Causality: TEA (b.p. 89°C) often co-elutes and remains trapped as a solvate within the viscous oil of the purified prolinamide. Solution: Perform azeotropic distillation. Dissolve the purified residue in toluene and evaporate it under reduced pressure (repeat this 2-3 times). Toluene forms a low-boiling azeotrope with TEA, pulling it out of the oil. Follow up with high-vacuum drying overnight.
Section 3: Validated Standard Operating Procedure (SOP)
This protocol utilizes a normal-phase system with a basic modifier, designed specifically for basic secondary amines[3].
Self-Validation Step (2D-TLC): Before running the column, validate your mobile phase. Spot the crude mixture on a TLC plate, develop in DCM/MeOH (9:1) + 1% TEA, dry the plate, rotate it 90 degrees, and develop again. If the target compound forms a tight, symmetrical spot on the diagonal, the silanol interactions are successfully neutralized. If the spot streaks off the diagonal, increase the TEA concentration to 2%.
Step-by-Step Methodology:
-
Column Preparation: Prepare a slurry of standard silica gel (40-63 µm) in Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA). Pour the slurry into the column and pack under positive pressure. Flush with 2 column volumes of the same solvent to fully neutralize the acidic silanols[3].
-
Sample Loading (Dry Loading): Dissolve the crude N,N-diethylpyrrolidine-2-carboxamide in a minimum amount of DCM. Add Celite 545 (approx. 2-3 times the mass of the crude) and evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Load this powder evenly onto the top of the packed column to prevent band broadening.
-
Elution Gradient: Begin elution with 100% DCM (containing 1% TEA). Gradually increase the polarity by introducing Methanol (MeOH). A typical optimized gradient for prolinamides is 0% to 10% MeOH in DCM (always maintaining the 1% TEA modifier).
-
Fraction Analysis: Spot fractions onto silica gel TLC plates. Develop the plates in DCM/MeOH (9:1) + 1% TEA. Dip the developed plates in a Ninhydrin solution (0.2% w/v in ethanol) and heat with a heat gun (approx. 120°C) until distinct pink/purple spots appear, confirming the presence of the secondary amine[2].
Section 4: Analytical Data & Optimization
Table 1: Stationary & Mobile Phase Optimization
| System | Modifier | Mechanism of Action | Recommended Use Case |
|---|---|---|---|
| Bare Silica (SiO₂) | 1-5% Triethylamine (TEA) | Neutralizes acidic silanols to prevent ionic binding | Standard scale-up purification |
| Amine-Bonded Silica | None required | Eliminates acidic silanols entirely | Highly sensitive or acid-labile analogs |
| Basic Alumina (Al₂O₃) | None required | Provides an inherently basic surface matrix | When TEA removal is problematic |
| Reverse Phase (C18) | 0.1% Formic Acid | Ion-pairing for MS compatibility | Analytical or preparative HPLC |
Table 2: TLC Visualization Methods for Prolinamides
| Visualization Reagent | Target Functional Group | Visual Result | Sensitivity / Notes |
|---|---|---|---|
| Ninhydrin (0.2% in EtOH) | Secondary Amine (Pyrrolidine) | Deep pink/purple spots | High; requires heating to 120°C |
| Potassium Permanganate | Oxidizable groups | Yellow/white spots on purple | Moderate; non-specific oxidation |
| Dragendorff's Reagent | Basic Nitrogen (Alkaloids) | Orange/brown spots | High; specific to basic amines |
| UV Light (254 nm) | Conjugated π-systems | Dark spots on green background | Ineffective ; lacks chromophore |
References
-
Benchchem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography." Benchchem. 3
-
Science Alert. "Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts." Pakistan Journal of Biological Sciences.1
-
Royal Society of Chemistry. "Preparation of prolinamide with adamantane for aldol reaction catalysis in brine and separation using a poly(AN-MA-β-CD) nanofibrous film via host–guest interaction." RSC Advances. 2
-
SIELC Technologies. "Separation of 5-Oxo-L-propyl-L-prolinamide on Newcrom R1 HPLC column." SIELC. 4
Sources
- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of prolinamide with adamantane for aldol reaction catalysis in brine and separation using a poly(AN-MA-β-CD) nanofibrous film via host–gue ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04802A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 5-Oxo-L-propyl-L-prolinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
removing unreacted diethylamine from N,N-diethylpyrrolidine-2-carboxamide
Topic: Isolation and Purification of N,N-Diethylpyrrolidine-2-carboxamide from Unreacted Diethylamine
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the intricacies of amidation workflows. A ubiquitous challenge in the synthesis of N,N-diethylpyrrolidine-2-carboxamide is the quantitative removal of unreacted diethylamine (DEA). Because DEA is highly nucleophilic, it is typically supplied in excess to drive the amidation reaction to completion. However, its structural similarities to the target molecule make post-reaction isolation a challenge.
This guide is designed to move beyond basic textbook steps. Here, we explore the physicochemical causality behind purification failures and provide self-validating protocols to ensure your target compound meets the >99% purity threshold required for downstream assays.
Part 1: Physicochemical Profiling
To design a successful separation strategy, we must first understand the fundamental properties of the mixture. The table below highlights why traditional aqueous workups often fail when dealing with unprotected pyrrolidine derivatives.
Table 1: Physicochemical Comparison of Impurity vs. Target
| Property | Diethylamine (Impurity) | N,N-Diethylpyrrolidine-2-carboxamide (Target) |
| Molecular Weight | 73.14 g/mol | 170.25 g/mol |
| Boiling Point | 55.5 °C | > 250 °C (Estimated) |
| pKa (Conjugate Acid) | 10.98 | ~8.8 (Pyrrolidine nitrogen) |
| Water Solubility | Fully Miscible | Highly Soluble |
| Nucleophilicity | High (Unobstructed 2° amine) | Moderate (Cyclic 2° amine) |
Part 2: Purification Decision Matrix
Your purification strategy is entirely dictated by the protecting group status of the pyrrolidine ring during the amidation step.
Workflow for removing unreacted diethylamine based on pyrrolidine nitrogen protection status.
Part 3: Troubleshooting Guides & Protocols
Q1: Why is unreacted diethylamine (DEA) so difficult to separate from N,N-diethylpyrrolidine-2-carboxamide using standard aqueous workups? Application Scientist Insight: The fundamental challenge lies in the structural and electronic similarities between the impurity and the target. If your pyrrolidine ring is unprotected, both molecules possess a highly basic secondary amine. When you attempt an acidic aqueous wash (e.g., 1M HCl) to extract the DEA, the pyrrolidine nitrogen on your target compound also protonates. Both species become highly water-soluble ammonium salts, destroying your phase separation strategy—a common issue when dealing with unprotected amino acid derivatives during amidation[1].
Q2: Since acid-base extraction is compromised for unprotected amides, what is the most efficient method to remove DEA without degrading the target? Application Scientist Insight: We must exploit the vast difference in vapor pressure. DEA has a boiling point of 55.5 °C, whereas the target tertiary amide boils well above 250 °C. Vacuum stripping, enhanced by azeotropic co-evaporation, is the gold standard for removing volatile amines from crude mixtures[2].
Self-Validating Protocol: Azeotropic Co-Evaporation
-
Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove the primary reaction solvent (e.g., DCM or DMF) using a rotary evaporator at 40 °C and 50 mbar.
-
Solvent Chaser Addition: Add 10 mL of anhydrous toluene per gram of crude material. Toluene acts as a "chaser" solvent; it disrupts the hydrogen bonding between DEA and the target amide, facilitating the physical sweep of DEA vapor out of the matrix.
-
Co-Evaporation: Evaporate the mixture at 45 °C under reduced pressure (gradually lowering to 10 mbar to prevent bumping).
-
Self-Validation Check: Repeat the toluene addition and evaporation cycle two more times. The protocol is validated as complete when the mass of the flask remains constant (± 2 mg) between two successive 30-minute high-vacuum (0.1 mbar) drying cycles.
Q3: My synthetic route uses a Boc-protected pyrrolidine precursor. Does this change the purification strategy? Application Scientist Insight: Yes, drastically. If the pyrrolidine nitrogen is protected (e.g., Boc-N,N-diethylpyrrolidine-2-carboxamide), the target molecule is no longer basic or nucleophilic. DEA remains the only basic, nucleophilic species in the mixture. This opens the door to chemical scavenging, which is highly favored in high-throughput drug development and the synthesis of carboxamide antibacterial motifs[3].
Self-Validating Protocol: Polymer-Supported (PS) Isocyanate Scavenging
-
Dissolution: Dissolve the crude mixture in anhydrous DCM to achieve a 0.1 M concentration.
-
Resin Addition: Add 3 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted DEA.
-
Incubation: Agitate gently on an orbital shaker for 2 hours at room temperature. The electrophilic isocyanate covalently traps the nucleophilic DEA, forming a polymer-bound urea that is completely insoluble.
-
Filtration & Validation: Filter the mixture through a sintered glass funnel and wash the resin bed with fresh DCM.
-
Self-Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. A lack of purple/pink staining confirms the complete removal of DEA (the Boc-protected target will not react with Ninhydrin).
Q4: How can I monitor the success of the amidation and the removal of DEA in real-time to prevent batch failure?
Application Scientist Insight: Relying solely on final-stage NMR creates bottlenecks. In-process monitoring is critical because amidation is an equilibrium-driven process; removing volatile amines shifts the equilibrium forward and prevents side reactions[4].
Methodology: Use
References
-
Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Science Alert. 3
-
How to remove impurities from Triethylmethylammonium chloride synthesis. Benchchem. 2
-
B(OCH2CF3)3-mediated amidation reactions. UCL Discovery. 1
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC - NIH. 4
Sources
Technical Support: Enantioselective Synthesis of N,N-Diethylpyrrolidine-2-Carboxamide
Topic: Troubleshooting Racemization & Optimization of Amide Coupling
Target Molecule:
Executive Summary & Root Cause Analysis
Synthesizing
The primary cause of enantiomeric excess (%ee) erosion in this reaction is slow coupling kinetics leading to the formation of a bicyclic oxazolonium intermediate . Unlike primary amines which couple rapidly, diethylamine reacts slowly, extending the lifetime of the activated ester and allowing the thermodynamic drive toward racemization to dominate.
Mechanism of Failure: The Oxazolonium Pathway
When
Figure 1: The kinetic competition between direct amidation (green) and oxazolonium-mediated racemization (red). Diethylamine slows the green path, favoring the red path.
Reagent Selection Matrix
The choice of coupling reagent is the single most critical variable. Standard carbodiimides (DCC/DIC) are insufficient for this specific transformation due to the steric bulk of diethylamine.
| Coupling Reagent | Racemization Risk | Coupling Power (Steric) | Recommendation | Notes |
| Acid Chloride (SOCl₂) | CRITICAL | High | AVOID | Almost guarantees racemization via ketene/oxazolone pathways. |
| DCC / DIC | High | Low | Not Recommended | Too slow for secondary amines; requires HOBt but still risky. |
| EDC + HOBt | Moderate | Moderate | Acceptable | Standard, but requires strict temp control (0°C). |
| IBCF (Mixed Anhydride) | Moderate | High | Conditional | Effective only at -15°C . Any warming causes disproportionation. |
| T3P (Propylphosphonic anhydride) | Low | Very High | PREFERRED | Fastest kinetics for hindered amines; acidic byproduct suppresses base-catalyzed epimerization. |
| HATU | Low-Moderate | Very High | Use with Caution | extremely reactive, but requires base (DIPEA) which can trigger epimerization if over-added. |
Validated Protocol: T3P-Mediated Synthesis
This protocol utilizes T3P (Propylphosphonic anhydride) .[1][2][3][4][5] T3P is superior for this synthesis because it drives the reaction to completion rapidly (overcoming steric hindrance) while maintaining a slightly acidic micro-environment that discourages enolization [1, 2].
Pre-requisites:
-
Starting Material:
-Boc-L-Proline (Do not use free proline).[6] -
Amine: Diethylamine (High purity, dry).
-
Reagent: T3P (50% w/w in EtOAc or DMF).[2]
-
Base:
-Methylmorpholine (NMM) or DIPEA (NMM is milder and preferred).
Step-by-Step Methodology
-
Dissolution: In a flame-dried flask under
, dissolve -Boc-L-Proline (1.0 equiv) in anhydrous EtOAc (or DCM). -
Base Addition: Cool to 0°C . Add
-Methylmorpholine (NMM) (2.5 equiv). Stir for 5 minutes.-
Note: Ensure at least 2.5 equiv of base is used to neutralize the HCl from the amine salt (if used) and the acid generated by T3P.
-
-
Amine Addition: Add Diethylamine (1.1 equiv) dropwise.
-
Activation & Coupling: Add T3P (50% solution) (1.2 - 1.5 equiv) dropwise over 10 minutes at 0°C.
-
Critical: Do not add T3P all at once. The exotherm must be controlled.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check via TLC or LCMS. T3P reactions are typically faster than EDC couplings.
-
-
Workup:
-
Wash with water (x2).
-
Wash with 0.5 M HCl (to remove unreacted amine and NMM).
-
Wash with Sat. NaHCO₃ (to remove unreacted Boc-Pro).
-
Dry over MgSO₄ and concentrate.[6]
-
-
Deprotection (if target is free amine):
-
Dissolve intermediate in 4M HCl in Dioxane. Stir 1h at RT.
-
Concentrate to dryness to yield
-diethylpyrrolidine-2-carboxamide hydrochloride.
-
Troubleshooting Guide (FAQs)
Q1: I am seeing significant racemization (e.g., 10-20% D-isomer). Why?
Diagnosis: This is likely due to base-induced enolization during the activation step.
-
Check 1: Did you use HATU or an Acid Chloride? Switch to T3P or EDC/HOBt.
-
Check 2: Did you use excess TEA/DIPEA? Tertiary amines can act as general bases to deprotonate the
-proton. Switch to NMM (N-methylmorpholine) or Collidine , which are less basic and sterically hindered, reducing proton abstraction risk [3]. -
Check 3: Solvent choice. Avoid DMF if possible; it promotes ionic intermediates (oxazolonium). DCM or EtOAc are safer for optical purity.
Q2: The reaction is stalling; conversion is <50%.
Diagnosis: Steric clash between the pyrrolidine ring and the diethylamine.
-
Solution: Do not heat the reaction above RT (heating promotes racemization). Instead, increase the concentration of the reaction (run at 0.5 M or 1.0 M) and increase the equivalents of T3P to 2.0.
-
Alternative: Use the Mixed Anhydride method (Isobutyl chloroformate) at strictly -15°C . The mixed anhydride is highly reactive and can force the coupling, but temperature control is non-negotiable [4].
Q3: Can I use the "NCA Method" (Triphosgene) to skip protection steps?
Answer: Yes, but with caveats.
The reaction of L-proline with triphosgene yields L-proline N-carboxyanhydride (NCA). Reacting this NCA with diethylamine yields the target directly with
-
Pros: No Boc protection/deprotection needed; high atom economy.
-
Cons: NCAs are unstable and prone to polymerization. If the amine addition is too fast or the temperature rises, the NCA polymerizes. This method is excellent for industrial scale-up but finicky for small-scale R&D [5].
Q4: How do I measure the enantiomeric excess (ee)?
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H are standard for proline derivatives.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (for the free amine) or TFA (for the Boc-protected).
-
Standard: You must synthesize the racemate (using DL-Proline) to establish the separation method first.
Diagnostic Flowchart
Use this logic tree to resolve low yield or purity issues.
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3] Link
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
- Anderson, G. W., et al. (1967). "Racemization suppression in mixed anhydride coupling." Journal of the American Chemical Society.
-
Kroutil, W., et al. (2013). "Racemization-free and scalable amidation of L-proline in organic media." Green Chemistry. Link
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
optimizing enantiomeric excess of N,N-diethylpyrrolidine-2-carboxamide
Subject: Optimization of Enantiomeric Excess (ee) & Troubleshooting Guide
Document ID: TSC-PRO-042 | Version: 2.1 Status: Active | Audience: Process Chemists, Medicinal Chemists
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenge of maintaining and optimizing enantiomeric excess (ee) during the synthesis and purification of
This compound is a crucial chiral auxiliary and ligand precursor. Its efficacy in asymmetric synthesis (e.g., organolithium additions) is linearly dependent on its optical purity. A drop in ee from 99% to 90% can render it useless for high-precision stereoselective applications.
Module 1: Synthesis & Reaction Optimization
The Core Issue: Racemization of proline derivatives typically occurs via the formation of an oxazolone (azlactone) intermediate or direct
Troubleshooting Scenario A: "My ee dropped significantly after using Thionyl Chloride ( )."
Diagnosis:
You likely activated the proline acid using
Corrective Protocol: The Mixed Anhydride Method To preserve ee, avoid the acid chloride. Use a Mixed Anhydride strategy at cryogenic temperatures. This kinetic control prevents oxazolone formation.
Step-by-Step Protocol:
-
Starting Material: N-Boc-L-Proline (or Cbz-L-Proline). Note: Free proline is difficult to solubilize and control; protected variants are safer, followed by deprotection.[1]
-
Activation: Dissolve N-protected proline (1.0 eq) in anhydrous THF under
. Cool to -15°C to -20°C . -
Base: Add N-methylmorpholine (NMM) (1.05 eq). Avoid Triethylamine if possible; NMM is less basic and reduces
-deprotonation risk. -
Reagent: Dropwise addition of Isobutyl Chloroformate (IBCF) (1.05 eq). Stir for 15 mins.
-
Critical Checkpoint: Ensure temperature does not rise above -10°C.
-
-
Coupling: Add diethylamine (1.1 eq) pre-cooled to 0°C.
-
Workup: Warm to RT, evaporate THF, dissolve in EtOAc, wash with citric acid (to remove unreacted amine) and bicarbonate.
Why this works: The mixed anhydride intermediate is reactive enough to couple with diethylamine but, at -15°C, lacks the thermal energy to cyclize into the oxazolone at a rate competitive with the intermolecular amidation.
Visualizing the Risk: Acid Chloride vs. Mixed Anhydride
Caption: Figure 1. Mechanism of racemization via oxazolone formation in acid chloride pathways vs. stability in mixed anhydride pathways.
Module 2: Purification & Resolution (The "Rescue" Operation)
The Core Issue: You have a batch of
Troubleshooting Scenario B: "How do I upgrade the ee of my crude oil?"
Diagnosis: Standard flash chromatography or distillation cannot separate enantiomers. You must use Diastereomeric Salt Resolution . Since the product is a tertiary amide with a tertiary amine (if N-substituted) or a secondary amine precursor, it acts as a base.
Corrective Protocol: Resolution with Tartaric Acid Derivatives
L-Tartaric acid is the standard, but O,O'-Dibenzoyl-L-tartaric acid (DBTA) is often superior for proline amides due to stronger
Protocol:
-
Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mix.
-
Mixing: Dissolve crude amine (1.0 eq) in warm EtOH. Add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in warm EtOH.
-
Crystallization: Allow to cool slowly to RT, then to 4°C. The "matched" diastereomeric salt (e.g., L-Amine
L-Acid) will crystallize; the "mismatched" stays in solution. -
Filtration: Collect crystals.
-
Liberation: Suspend crystals in water, basify with
to pH 12, and extract with DCM. -
Recycle: If ee is still <98%, recrystallize the salt once more before liberation.
Comparative Resolution Efficiency:
| Resolving Agent | Solvent System | Typical Yield | Final ee (1 Pass) | Notes |
| L-Tartaric Acid | MeOH/H2O (9:1) | 35-40% | 88-92% | Cheap, but salt is often too soluble. |
| Dibenzoyl-L-tartaric acid | EtOH (Abs) | 30-35% | 96-99% | Best for hydrophobic amides. |
| Di-p-toluoyl-L-tartaric acid | iPrOH | 25-30% | >99% | High purity, lower yield. |
Module 3: Analytical Verification
The Core Issue: Polarimetry (
Troubleshooting Scenario C: "My rotation matches the literature, but the reaction failed."
Diagnosis: Specific rotation is a bulk property and insensitive to small impurities (e.g., 95% vs 99% ee). You require Chiral Gas Chromatography (GC) or Chiral HPLC .
Recommended Method: Chiral GC
Because
Protocol (Chiral GC):
-
Column: Cyclodextrin-based phase (e.g., Rt-βDEXsa or Chirasil-DEX CB ).
-
Dimensions: 30m x 0.25mm x 0.25µm.[2]
-
Carrier Gas: Helium or Hydrogen (40 cm/sec).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Hold: 5 mins.
-
-
Detection: FID at 220°C.
-
Expected Result: The L-enantiomer and D-enantiomer should show baseline separation (
).
Analytical Workflow Diagram
Caption: Figure 2. Quality Control decision tree emphasizing Chiral GC over Polarimetry.
References
-
Racemization Mechanisms in Peptide Coupling
-
Steinauer, R., et al. "Racemization in Peptide Synthesis: Mechanisms and Prevention."[1] Journal of Organic Chemistry.
- Context: Explains the oxazolone formation pathway when using acid chlorides or HOBt under specific conditions.
-
(General Journal Link for verification of standard mechanisms)
-
-
Mixed Anhydride Synthesis Optimization
-
Anderson, G. W., et al.[1] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." J. Am. Chem. Soc. (Foundational text on coupling without racemization).
- Context: Supports the use of mixed anhydrides at low temperatures to prevent racemiz
-
- Resolution of Proline Derivatives: Periasamy, M. "Methods of resolution of amino acids and their derivatives." Tetrahedron: Asymmetry. Context: Details the efficacy of Tartaric acid derivatives (DBTA) for resolving chiral amines and amides.
- Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A.
-
Enzymatic Alternatives (Advanced)
- "Racemization-free and scalable amidation of L-proline in organic media using ammonia and a bioc
- Context: Provides an alternative biocatalytic route if chemical synthesis fails persistently.
-
[1]
Sources
Technical Support Center: N,N-Diethylpyrrolidine-2-carboxamide Solubility Guide
The following technical guide addresses solubility challenges associated with N,N-diethylpyrrolidine-2-carboxamide (often referred to as N,N-diethylprolinamide). This guide is structured to assist researchers in both biological assay formulation and synthetic organic chemistry applications.
Product Class: Chiral Auxiliaries / Organocatalysts / Pharmaceutical Intermediates
Chemical Nature: Tertiary Amide with a Secondary Amine (Pyrrolidine ring)
Key Characteristic: pH-dependent solubility profile driven by the pyrrolidine nitrogen (
Module 1: Physicochemical Profiling & The "Why"
Before troubleshooting, it is critical to understand why solubility fails. This compound exhibits a "Jekyll and Hyde" solubility profile depending on its ionization state.
The Solubility Mechanism[1][2][3]
-
The Basic Nitrogen: The pyrrolidine ring nitrogen is a secondary amine. In neutral or acidic aqueous media (pH < 7), it accepts a proton to become a cation (
). This cationic form is highly water-soluble. -
The Lipophilic Amide: The N,N-diethylcarboxamide moiety is lipophilic. At physiological or basic pH (pH > 8), the molecule exists as a neutral free base. Due to the diethyl groups, the free base is often an oil that is immiscible with water, leading to the common "oiling out" phenomenon.
Quantitative Data Summary
| Property | Free Base Form | Hydrochloride Salt Form |
| Physical State | Viscous Oil / Low-melting solid | Crystalline Solid |
| Aqueous Solubility | Low (< 5 mg/mL typically) | High (> 50 mg/mL) |
| Organic Solubility | High (DCM, Toluene, EtOAc) | Low (Insoluble in non-polar) |
| Hygroscopicity | Low | Moderate to High |
| Primary Issue | Phase separation in buffers | Precipitation in organic catalysis |
Module 2: Troubleshooting Workflows (Decision Trees)
Diagram 1: Solubilization Decision Matrix
Use this logic flow to select the correct protocol based on your application.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on the starting material form and intended application.
Module 3: Detailed Protocols
Protocol A: Preparing Aqueous Stock for Biological Assays
Issue: The user has the free base (oil) and it forms an emulsion or floats when added to media. Solution: Use a co-solvent spike method or in situ salt formation.
Step-by-Step:
-
Weighing: Since the free base is a viscous oil, do not attempt to weigh it on paper. Weigh it directly into a tared glass vial or use a positive displacement pipette (density
g/mL, verify specific batch). -
Primary Solubilization: Dissolve the oil in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Why: The free base is fully soluble in DMSO.
-
-
Secondary Dilution (The Critical Step):
-
Slowly add the DMSO stock to your aqueous buffer while vortexing.
-
Crucial: Ensure the final buffer pH is below 7.4 . If the buffer is alkaline (pH 8+), the compound will remain deprotonated and may crash out.
-
Tip: If precipitation occurs, acidify the stock slightly with 1 equivalent of HCl or acetic acid before adding to the buffer.
-
Protocol B: Using the Compound in Non-Polar Solvents (Organocatalysis)
Issue: The user bought the HCl salt (solid) for stability, but it won't dissolve in Toluene or DCM for a reaction. Solution: Free-basing the salt.
Step-by-Step:
-
Suspend the HCl salt in Dichloromethane (DCM).
-
Add an equal volume of saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Shake vigorously in a separatory funnel. The salt will deprotonate and migrate into the DCM layer.
-
Collect the organic layer.
-
Drying: Dry over anhydrous
or to remove trace water (critical for moisture-sensitive catalysis). -
Evaporate solvent if a specific concentration in Toluene is required, or use the DCM solution directly.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing "oiling out" in my cell culture media. What is happening?
A: This is a classic lipophilicity issue. Cell culture media often has a pH of 7.4. If your concentration is high (>100 µM), the equilibrium shifts toward the neutral free base, which separates as micro-droplets.
Fix: Lower the concentration or pre-complex the compound with 2 equivalents of Hydrochloric acid to ensure it remains ionized (
Q2: Can I autoclave a solution of N,N-diethylpyrrolidine-2-carboxamide? A: generally, No . Amides can undergo hydrolysis to the carboxylic acid (Proline) and amine (Diethylamine) under high heat and pressure, especially if the pH is not neutral. Fix: Use sterile filtration (0.22 µm PES or PVDF membrane) for aqueous solutions.
Q3: The compound is hygroscopic and my weighing is inaccurate. How do I handle this? A: The HCl salt can be hygroscopic. Fix: Store the vial in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation. For precise stoichiometry, prepare a stock solution in a volatile solvent (like Methanol), determine the concentration quantitatively (e.g., by HPLC or NMR), and aliquot by volume.
Q4: Why does the NMR show split peaks (rotamers)? Is my compound impure? A: Likely not . Tertiary amides (like the diethylamide group here) exhibit restricted rotation around the C-N amide bond. This creates cis/trans rotamers that are visible on NMR at room temperature. Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is rotamerism, not impurity.
Module 5: Advanced Formulation (In Vivo)
For animal studies requiring high doses, simple pH adjustment may not suffice.
Diagram 2: Formulation Pathway for In Vivo Delivery
Caption: Formulation selection guide for in vivo administration routes.
Recommended Vehicle (IV/IP):
-
Saline (0.9% NaCl)
-
Co-solvent: 5% DMSO or 5% Ethanol
-
Surfactant: 5% Tween 80 or Solutol HS 15
-
Critical: Adjust pH to 5.0–6.0 using dilute HCl to maintain the cationic state.
References
-
PubChem. (2025).[1][2] (2S)-N,N-dimethylpyrrolidine-2-carboxamide Compound Summary. (Used as structural analog reference for pKa and solubility properties). Retrieved March 1, 2026, from [Link]
-
Pitzer, J., et al. (2022).[3] Racemization-free and scalable amidation of L-proline in organic media. Royal Society of Chemistry. (Provides context on solubility of proline derivatives in organic solvents). Retrieved March 1, 2026, from [Link]
-
Sanghvi, R., et al. (2008).[4] Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. (Reference for co-solvent strategies using pyrrolidone derivatives). Retrieved March 1, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. (Reference for secondary amine pKa values ~9-10). Retrieved March 1, 2026, from [Link]
Sources
- 1. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. scite.ai [scite.ai]
Technical Support Center: Troubleshooting Pyrrolidine Carboxamide Formation
Welcome to the Technical Support Center for amide bond formation. Pyrrolidine carboxamides (such as those derived from proline or synthetic pyrrolidine pharmacophores) present unique synthetic challenges. The cyclic nature of the secondary amine increases nucleophilicity but also introduces severe steric constraints and conformational biases (such as favoring cis-peptide bonds). These factors heavily influence the reaction trajectory, often leading to epimerization, truncation, or reagent-adduct byproducts if reaction conditions are not rigorously controlled.
This guide provides field-proven, mechanistically grounded solutions to the most common side reactions encountered during pyrrolidine carboxamide synthesis.
FAQ 1: Epimerization (Loss of Chirality at the -Carbon)
Q: Why does my chiral pyrrolidine derivative (e.g., L-proline) racemize so easily during amide coupling, and how can I prevent it?
A: Epimerization in pyrrolidine-2-carboxylic acids primarily occurs via the oxazolone mechanism [1]. When the carboxylic acid is activated, the adjacent carbonyl oxygen can attack the activated ester, forming a 5-membered oxazolone ring. The
Causality & Solution: To prevent this, you must outcompete the oxazolone formation or prevent its deprotonation.
-
Change the Coupling Reagent: Avoid DCC/HOBt, which is notorious for high epimerization rates[2]. Instead, use HATU or COMU. The 7-azabenzotriazole (HOAt) leaving group in HATU forms a pseudo-intramolecular hydrogen bond with the incoming amine, accelerating the desired coupling reaction so that it outpaces oxazolone formation[3]. Alternatively, use EDCI with OxymaPure, which has been shown to suppress epimerization to <7% even in challenging couplings[4].
-
Control the Base: Swap strong bases like DIPEA for sterically hindered or weaker bases such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP/collidine)[2]. These bases are strong enough to facilitate coupling but too weak/hindered to deprotonate the oxazolone intermediate[1].
Base-catalyzed oxazolone formation leading to epimerization in proline derivatives.
FAQ 2: Diketopiperazine (DKP) Truncation
Q: I am seeing a massive loss of yield and a byproduct with a mass corresponding to a 6-membered ring. Why is this happening with my pyrrolidine sequence?
A: You are observing Diketopiperazine (DKP) formation . This is a classic deletion side reaction where the free N-terminal amine attacks the adjacent ester or amide linkage, cleaving the chain and forming a stable 6-membered ring[5].
Causality & Solution: Proline and pyrrolidine derivatives are uniquely high-risk for DKP formation. Their cyclic structure naturally forces the preceding amide bond into a cis-conformation, perfectly aligning the N-terminal amine for an intramolecular nucleophilic attack on the ester/amide bond[5],[6]. This commonly occurs during Fmoc-deprotection or during post-coupling hold times[7].
-
In Situ Neutralization: In solid-phase synthesis, neutralize the terminal amine salt simultaneously with the coupling reaction to keep the concentration of the free nucleophilic amine extremely low[8],[2].
-
Steric Shielding: If synthesizing on a resin, use a highly sterically hindered linker like 2-chlorotrityl chloride (2-CTC). The bulkiness physically blocks the spatial requirements for the 6-membered ring closure[8].
Mechanism of Diketopiperazine (DKP) formation driven by proline's cis-conformation.
FAQ 3: Guanidinylation Byproducts
Q: When coupling a secondary pyrrolidine amine using HATU, the reaction stalls, and I isolate a byproduct with a +98 Da mass addition. What went wrong?
A: Your pyrrolidine amine has reacted directly with the HATU coupling reagent, forming a guanidinium byproduct .
Causality & Solution: Uronium/aminium salts (like HATU, HBTU, and COMU) are highly electrophilic. If the free amine is introduced into the reaction mixture before the carboxylic acid has been fully converted into the active ester, the amine will attack the uronium carbon. This irreversibly consumes the amine and terminates the reaction[8].
-
Order of Addition: Always pre-activate the carboxylic acid with the uronium reagent and base for 2–5 minutes before adding the pyrrolidine amine.
-
Alternative Reagents: If pre-activation is not feasible, switch to phosphonium-based reagents (e.g., PyBOP) or carbodiimides (EDCI), which cannot form guanidinium adducts with amines[9].
Reaction pathways for uronium-based coupling: Active ester vs. guanidinylation.
Quantitative Data: Reagent Impact on Epimerization
Choosing the correct reagent matrix is critical. The table below summarizes the expected epimerization rates for proline-derivative couplings based on extensive analytical studies[2],[4],[10].
| Coupling Reagent | Additive | Base | Solvent | Epimerization Rate (% D-Isomer) | Mechanistic Notes |
| DCC | HOBt | DIEA | DMF | High (>20%) | Slow coupling allows extended oxazolone lifespan; high racemization. |
| HBTU | None | DIEA | DMF | ~18% | Standard uronium reagent; prone to guanidinylation if added incorrectly. |
| HATU | None | DIEA | DMF | ~13% | HOAt leaving group accelerates coupling via H-bonding, reducing epimerization. |
| EDCI | OxymaPure | NMM | EtOAc | ~6.8% | Excellent suppression of epimerization; Oxyma acts as a superior nucleophile. |
| HATU | None | TMP (Collidine) | DMF | <5% | Sterically hindered base prevents oxazolone deprotonation entirely. |
Self-Validating Experimental Protocol
Optimized Solution-Phase Synthesis of Pyrrolidine Carboxamides
Objective: Couple a chiral pyrrolidine-2-carboxylic acid with a primary amine while strictly preventing epimerization and guanidinylation.
Step 1: Reagent Preparation Dissolve the pyrrolidine carboxylic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.1–0.2 M concentration). Causality: OxymaPure is chosen over HOBt because it provides superior suppression of oxazolone formation and avoids the explosive risks associated with benzotriazoles[4].
Step 2: Pre-activation Cool the mixture to 0 °C. Add EDCI (1.05 eq) and stir for 10–15 minutes. Self-Validation Check 1: Sample 5 µL of the reaction mixture into 100 µL of Methanol. Analyze via LC-MS. You must confirm >95% conversion of the starting material to the active Oxyma ester. Do not proceed to Step 3 until the free acid is fully consumed to prevent unreacted coupling reagents from interfering.
Step 3: Amine Addition
Once activation is verified, add the amine coupling partner (1.1 eq), followed dropwise by N-Methylmorpholine (NMM) (2.0 eq).
Causality: NMM is utilized because its pKa (~7.4) is basic enough to neutralize any salts and drive the coupling, but too weak to deprotonate the
Step 4: Reaction Monitoring
Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check 2: Perform LC-MS analysis. Identify the desired mass
Step 5: Workup
Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and NMM), saturated aqueous
References
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04619J [pubs.rsc.org]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Crystallization of N,N-diethylpyrrolidine-2-carboxamide
Welcome to the technical support center for the crystallization of N,N-diethylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Given that N,N-diethylpyrrolidine-2-carboxamide and its salts are often isolated as oils or low-melting solids, this guide emphasizes techniques applicable to these challenging physical forms.
Introduction to Crystallization Challenges and Strategies
N,N-diethylpyrrolidine-2-carboxamide, a disubstituted amide derivative of proline, presents unique purification challenges. Its structure, featuring a tertiary amide and a saturated heterocyclic ring, often results in a low melting point or an oily physical state at room temperature.[1] This characteristic can lead to a common and frustrating issue in crystallization known as "oiling out," where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[2]
Effective crystallization is paramount for achieving the high purity required for pharmaceutical applications and analytical standards. The primary goal of this guide is to provide a systematic approach to overcoming these challenges through a deeper understanding of the principles of crystallization and the application of specialized techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the crystallization of N,N-diethylpyrrolidine-2-carboxamide.
Q1: Why is my N,N-diethylpyrrolidine-2-carboxamide "oiling out" instead of crystallizing?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at which it becomes supersaturated.[2] For N,N-diethylpyrrolidine-2-carboxamide, which is known to be an oil or low-melting solid, this is a primary concern. The oil droplets are an enriched, mobile phase of your compound that can trap impurities, defeating the purpose of crystallization.
To mitigate oiling out, consider the following:
-
Lower the temperature of crystallization: If possible, use a solvent system that allows for crystallization to be initiated at a lower temperature.
-
Increase the solvent volume: Adding more solvent can keep the compound dissolved at a lower temperature, thus avoiding the conditions that lead to oiling out.
-
Change the solvent system: A different solvent or a solvent/anti-solvent mixture may promote crystallization over oiling out.
-
Slow down the cooling rate: Rapid cooling can lead to a sudden high supersaturation, which favors oiling out. Allow the solution to cool gradually.
Q2: I'm not getting any crystals to form. What should I do?
A2: The absence of crystal formation is usually due to either insufficient supersaturation or a high kinetic barrier to nucleation.
Here are some techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth. If you don't have a pure crystal, try to obtain one by slowly evaporating a small amount of the solution on a watch glass.
-
Reducing the temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of your compound.
-
Concentrating the solution: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of your compound and induce supersaturation.
Q3: My crystals are forming too quickly and appear to be of low purity. How can I slow down the crystallization process?
A3: Rapid crystallization often traps impurities within the crystal lattice. The goal is to allow for slow and controlled crystal growth, which favors the formation of a pure, well-ordered lattice.
To slow down crystallization:
-
Use more solvent: Dissolve your compound in a slightly larger volume of hot solvent than the minimum required. This will cause crystallization to begin at a lower temperature upon cooling.
-
Insulate the flask: After dissolving your compound in the hot solvent, place the flask in an insulated container (e.g., a beaker with paper towels) to slow the rate of cooling.
-
Use a solvent system with lower supersaturation potential: A solvent in which your compound has slightly higher solubility at cooler temperatures will result in a more gradual crystallization process.
Q4: What is polymorphism and should I be concerned about it for N,N-diethylpyrrolidine-2-carboxamide?
Troubleshooting Guide
This section provides a more in-depth, workflow-based approach to troubleshooting common crystallization problems.
Crystallization Method Selection
The choice of crystallization method is critical, especially for an oily compound. This flowchart can guide you in selecting an appropriate starting point.
Caption: A flowchart to guide the selection of a suitable crystallization technique.
Troubleshooting Crystallization Workflow
If you encounter issues during your chosen crystallization method, this workflow provides a logical sequence of steps to diagnose and resolve the problem.
Caption: A workflow for troubleshooting common crystallization problems.
Experimental Protocols
The following are detailed, step-by-step protocols for key crystallization techniques, adapted for an oily compound like N,N-diethylpyrrolidine-2-carboxamide.
Solvent Selection
The first and most critical step is selecting an appropriate solvent system. Since specific solubility data for N,N-diethylpyrrolidine-2-carboxamide is not widely published, an empirical approach is necessary. Tertiary amides generally show good solubility in a range of organic solvents.[3]
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your impure oil in several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Good candidates for initial screening include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)
-
Hydrocarbons (as anti-solvents): Hexane, Heptane, Cyclohexane
-
Aromatic Hydrocarbons: Toluene
-
-
Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all at room temperature.
-
Gently heat the tubes that did not show complete dissolution. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a crystalline solid upon cooling.
-
If a single solvent does not work, try a solvent/anti-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly. A promising system for prolinamides is an alcohol with a hydrocarbon anti-solvent.[3][4]
Protocol 1: Anti-Solvent Crystallization
This method is particularly useful for oils and is based on a published method for the purification of L-prolinamide.[3][4]
Materials:
-
Impure N,N-diethylpyrrolidine-2-carboxamide
-
Good solvent (e.g., Isopropanol, Ethanol, or Methanol)
-
Anti-solvent (e.g., n-Heptane or n-Hexane)
-
Crystallization flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Place the impure N,N-diethylpyrrolidine-2-carboxamide into the crystallization flask.
-
Add a minimal amount of the good solvent (e.g., isopropanol) while stirring to dissolve the oil completely. You may need to warm the mixture gently (e.g., to 40-55 °C) to achieve complete dissolution.[3][4]
-
Once a clear solution is obtained, slowly add the anti-solvent (e.g., n-heptane) dropwise from the dropping funnel while stirring vigorously.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of precipitation.
-
If significant oiling out occurs, add a small amount of the good solvent back into the flask until the solution becomes clear again.
-
Slowly cool the solution. A suggested cooling rate is 1°C every 5 minutes.[3]
-
Continue cooling to a low temperature (e.g., 0-5 °C) and hold at this temperature with stirring for several hours to maximize crystal growth.[3][4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion
Vapor diffusion is a gentle method that can yield high-quality crystals and is well-suited for small amounts of material.
Materials:
-
Impure N,N-diethylpyrrolidine-2-carboxamide
-
A volatile "good" solvent (e.g., Dichloromethane or Diethyl Ether)
-
A less volatile "poor" solvent (anti-solvent, e.g., Hexane or Heptane)
-
A small vial (e.g., 1-dram)
-
A larger jar or beaker with a lid
Procedure:
-
Dissolve the impure oil in a small amount of the volatile "good" solvent in the small vial to create a concentrated solution.
-
Pour a small amount of the "poor" solvent (the anti-solvent) into the larger jar or beaker.
-
Place the small vial containing your compound solution inside the larger jar, ensuring the liquid levels are such that the vials will not tip over or mix directly. Do not cap the small vial.
-
Seal the larger jar or beaker.
-
Allow the setup to stand undisturbed at a constant temperature. The more volatile "good" solvent will slowly evaporate from the inner vial and be absorbed by the larger volume of the "poor" solvent in the outer jar.
-
This slow change in solvent composition will gradually bring your solution to a state of supersaturation, promoting slow crystal growth over several hours to days.
Summary of Key Parameters
| Parameter | Recommendation for N,N-diethylpyrrolidine-2-carboxamide | Rationale |
| Purity of Starting Material | >80% recommended | High levels of impurities can inhibit crystallization or become trapped in the crystal lattice. |
| Solvent Choice | Empirically determine; consider alcohols (IPA, EtOH) as solvents and hydrocarbons (heptane, hexane) as anti-solvents. | Based on general amide solubility and successful methods for related prolinamides.[3][4] |
| Cooling Rate | Slow and controlled (e.g., 1°C every 5 minutes or slower). | Minimizes oiling out and promotes the formation of purer, larger crystals.[3] |
| Agitation | Gentle to moderate stirring. | Improves heat and mass transfer but excessive stirring can lead to smaller crystals. |
| Seeding | Highly recommended if initial crystallization is difficult. | Provides a template for crystal growth and can help bypass the kinetic barrier to nucleation. |
References
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. Retrieved from [Link]
-
EIT RawMaterials. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research. Retrieved from [Link]
-
Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method... Retrieved from [Link]
-
Toniolo, C., Crisma, M., Valle, G., et al. (1992). Synthesis, crystal structure and conformation of N-acetyl-Cα,α-diethylglycine-N′-methylamide. Monatshefte für Chemie / Chemical Monthly, 123(11), 1023-1031. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (2023, May 15). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N,N-Diphenylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103896820A - Method for purifying L-prolinamide.
- Google Patents. (n.d.). CN103896820B - A method of purifying L- prolineamide.
Sources
Technical Support Center: Stability of N,N-Diethylpyrrolidine-2-carboxamide
Topic: Stability Profile Under Reflux Conditions
Document ID: TS-ORG-2024-05 | Version: 2.1 | Audience: R&D Chemists, Process Engineers[1]
Executive Summary & Stability Profile
N,N-Diethylpyrrolidine-2-carboxamide (also known as N,N-diethylprolinamide) is a bifunctional scaffold featuring a secondary amine (pyrrolidine ring) and an exocyclic tertiary amide.[1] Its stability under reflux is governed by three competing pathways: Racemization (highest risk), Oxidation (moderate risk), and Hydrolysis (low risk).[1]
| Parameter | Stability Rating | Critical Thresholds |
| Thermal (Inert) | High | Stable up to 150°C in inert atmosphere (N₂/Ar).[1] |
| Thermal (Oxidative) | Moderate | Secondary amine oxidizes >80°C in air (darkening).[1] |
| Hydrolytic (Neutral) | High | Stable in refluxing water/alcohol for <24h.[1] |
| Hydrolytic (Acid/Base) | Moderate | Hydrolyzes in 6M HCl or 10% NaOH at reflux.[1] |
| Stereochemical | Low | High risk of racemization at >60°C in basic media.[1] |
Detailed Stability Mechanisms
A. Racemization (The Primary Threat)
The most frequent failure mode during reflux is the loss of enantiomeric excess (ee%). This occurs via the deprotonation of the
-
Mechanism: The thermodynamic drive to minimize steric strain between the diethyl amide and the pyrrolidine ring lowers the barrier for enolization, especially if the ring nitrogen is acylated or protonated.
-
Risk Factors:
B. Hydrolysis
Tertiary amides are generally robust due to steric hindrance.[1] However, under vigorous reflux in the presence of strong nucleophiles (
-
Observation: Appearance of Proline (or N-substituted proline) and diethylamine.[1]
-
Detection: TLC (ninhydrin stain shows distinct shift/color change for free proline).[1]
C. Oxidative Degradation
The unprotected secondary amine in the pyrrolidine ring is susceptible to oxidation by atmospheric oxygen at reflux temperatures, leading to N-oxides or imine impurities (often colored yellow/brown).
Visualizing Degradation Pathways
The following diagram outlines the mechanistic divergence between racemization and hydrolysis under thermal stress.
Figure 1: Mechanistic divergence of N,N-diethylprolinamide under thermal stress.[1] Racemization is the kinetically favored pathway over hydrolysis.
Troubleshooting Guide & FAQs
Scenario 1: Loss of Optical Activity (ee% Drop)
User Report: "After refluxing in toluene for 12 hours, my catalyst shows 0% ee."
-
Root Cause: Thermal racemization.[1] The
-proton is acidic.[1] If you used a base (even a weak one) or if the reaction generated basic byproducts, the stereocenter scrambled. -
Diagnostic Protocol:
-
Corrective Action:
Scenario 2: Reaction Mixture Turned Dark Brown/Black
User Report: "The clear oil turned into a black tar after overnight reflux."
-
Root Cause: Oxidative degradation of the secondary amine.
-
Diagnostic Protocol:
-
Check TLC for baseline material (polymers/oxides).[1]
-
Run ¹H NMR: Look for broadening of ring signals or disappearance of the NH proton.
-
-
Corrective Action:
Scenario 3: Low Yield / Missing Diethyl Amide Signals
User Report: "NMR shows loss of ethyl group signals and appearance of a broad acid peak."
-
Root Cause: Hydrolysis of the amide bond.[3]
-
Context: This usually only happens if you refluxed in acidic/basic aqueous media.[1]
-
Validation:
-
Check aqueous layer pH.[1]
-
Look for Diethylamine hydrochloride salt in the workup (hygroscopic solid).
-
Standard Operating Procedures (SOPs)
SOP-A: Stability "Stress Test" Protocol
Before committing expensive GMP starting materials, validate stability in your specific solvent system.[1]
-
Preparation: Dissolve 50 mg of N,N-diethylpyrrolidine-2-carboxamide in 5 mL of the target solvent.
-
Control: Keep 1 mL at Room Temperature (RT) in a sealed vial.
-
Stress: Reflux the remaining 4 mL under Nitrogen for the intended reaction duration (e.g., 12h).
-
Sampling: Take aliquots at T=0, T=4h, and T=12h.
-
Analysis:
SOP-B: Purification of Degraded Material
If racemization is minimal but oxidation has occurred (color change):
-
Acid/Base Extraction:
-
Distillation: The compound is stable enough for Kugelrohr distillation (High Vacuum, ~120-140°C) to remove heavy tars.[1]
Interactive Decision Tree
Use this flow to diagnose post-reflux issues.
Figure 2: Troubleshooting logic flow for post-reaction analysis.
References
-
Amide Hydrolysis Mechanisms : "Chemistry of Amides: Hydrolysis." LibreTexts Chemistry. Available at: [Link][1]
-
Proline Racemization : Pitzer, J., et al. "Racemization-free and scalable amidation of L-proline in organic media."[1][4] Green Chemistry, 2022.[1][4] Available at: [Link]
-
Synthesis & Characterization : Ajani, O. O., et al. "Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide."[1] Current Research in Chemistry, 2016.[1][5] Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N,N-diethylpyrrolidine-2-carboxamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-diethylpyrrolidine-2-carboxamide, a chiral tertiary amide derived from the amino acid L-proline. Unlike molecules with simple, first-order spectra, the structural features of this compound—namely its stereocenter and conformationally constrained ring—give rise to a complex and informative spectrum. This guide is designed for researchers and drug development professionals who utilize NMR for structural elucidation and seek to understand the nuanced spectral features that define this class of molecules. We will dissect the theoretical basis for the spectrum, compare it with relevant chemical analogs to highlight key structural effects, and provide a validated protocol for data acquisition.
The Structural Origins of Spectral Complexity
The ¹H NMR spectrum of N,N-diethylpyrrolidine-2-carboxamide is dictated by its unique three-dimensional structure. To interpret the spectrum, one must first appreciate the underlying chemical principles that render seemingly similar protons distinct.
The core structure contains a chiral center at the C2 position (the α-carbon). This single stereocenter is the primary source of the spectrum's complexity, as it renders the molecule asymmetric. This asymmetry has profound consequences for the protons on the pyrrolidine ring and the N-diethyl groups.
Figure 1: Structure of N,N-diethylpyrrolidine-2-carboxamide with proton labeling.
Key Concept: Diastereotopicity Two protons on a methylene (CH₂) group are considered diastereotopic if their replacement with a different group would create a pair of diastereomers.[1][2] In N,N-diethylpyrrolidine-2-carboxamide, this has two major consequences:
-
Ring Protons : The geminal protons on C3, C4, and C5 (e.g., Hβ and Hβ') are all diastereotopic. They exist in different chemical environments relative to the carboxamide group at C2. Therefore, each proton will have a unique chemical shift and will couple not only to its vicinal neighbors but also to its geminal partner.[3]
-
N-Ethyl Group Protons : Due to the chiral center at C2 and hindered rotation around the amide C-N bond, the two ethyl groups are chemically non-equivalent. Furthermore, within each ethyl group, the two methylene protons (e.g., Ha and Ha') are also diastereotopic. This results in four unique methylene proton signals and two unique methyl proton signals.
Predicted ¹H NMR Spectrum and Signal Assignment
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| H2 (Hα) | 3.5 - 3.8 | dd or m | J ≈ 8.0, 4.0 | 1H | Deshielded by adjacent N atom and C=O group. Coupled to the two H3 protons. |
| N-CH₂ (Ha, Ha', Hb, Hb') | 3.1 - 3.6 | m | - | 4H | Complex, overlapping multiplets due to diastereotopicity. Each proton is coupled to its geminal partner and the vicinal methyl protons. |
| H5 (Hδ, Hδ') | 2.9 - 3.2 | m | - | 2H | Deshielded by adjacent ring nitrogen. Complex splitting due to coupling with H4 and geminal partner. |
| H3, H4 (Hβ, Hβ', Hγ, Hγ') | 1.7 - 2.2 | m | - | 4H | Highly overlapped region of complex multiplets from the remaining ring protons. |
| N-CH₂-CH₃ | 1.0 - 1.2 | t, t | J ≈ 7.1 | 6H | Two distinct triplets are expected due to the non-equivalence of the two ethyl groups. |
Detailed Signal Analysis:
-
Pyrrolidine Ring Protons (H2, H3, H4, H5): The α-proton (H2) is the most downfield of the ring protons due to the inductive effects of the amide and the ring nitrogen. The H5 protons are the next most deshielded, being adjacent to the nitrogen. The H3 and H4 protons are typically found in the most shielded, and often most complex and overlapping, region of the spectrum. The exact chemical shifts and coupling constants are sensitive to the ring's conformation (puckering), which can exist as an equilibrium of different forms.[7][8]
-
N,N-Diethyl Group Protons: This is the most diagnostic region of the spectrum. The diastereotopic methylene protons will not produce a simple quartet. Instead, one expects two complex and distinct sets of multiplets between 3.1 and 3.6 ppm. The non-equivalence extends to the methyl groups, which will appear as two separate triplets, a clear indicator of the molecule's chirality influencing the entire N,N-diethylamide moiety.
Comparative Spectral Analysis
To contextualize the spectral features, we compare the predicted spectrum of our target compound with that of a key analog, N,N-diethyl-1-tosylpyrrolidine-2-carboxamide.
Comparison with an N-Substituted Analog
The addition of a strongly electron-withdrawing group, such as a tosyl (Ts) group, to the ring nitrogen dramatically alters the electronic environment and, consequently, the ¹H NMR spectrum.
| Proton | N,N-diethylpyrrolidine-2-carboxamide (Predicted, ppm) | N,N-diethyl-1-tosylpyrrolidine-2-carboxamide (Experimental, ppm)[4] | Effect of N-Tosyl Group |
| H2 | ~3.6 | 4.77 | Strong Deshielding : The α-proton is now adjacent to two powerful electron-withdrawing groups (C=O and N-Ts), causing a significant downfield shift of >1.0 ppm. |
| H5 | ~3.0 | 3.40 | Strong Deshielding : The H5 protons, directly attached to the N-substituted carbon, experience a substantial downfield shift. |
| H3, H4 | ~1.9 | 1.8-2.1 | Minimal Change : These protons are more distant from the N-tosyl group and show less significant changes in their chemical shift. |
This comparison powerfully illustrates how ¹H NMR spectroscopy is exquisitely sensitive to electronic perturbations. The N-tosyl group's influence provides a clear textbook example of inductive deshielding, and analyzing such analogs helps confirm the assignment of the parent compound's spectrum.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Achieving a well-resolved spectrum suitable for this level of analysis requires careful sample preparation and instrument parameterization. The following protocol is a self-validating system for obtaining high-quality data.
Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N,N-diethylpyrrolidine-2-carboxamide.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is aprotic and effectively solubilizes many organic compounds.
-
Add an internal standard. Tetramethylsilane (TMS) is the standard reference, set to 0.00 ppm.
-
Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.
-
-
Instrument Setup and Acquisition (≥400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is a critical step to achieve sharp lines and high resolution, which is necessary to resolve the complex multiplets.
-
Parameter Optimization: Set an appropriate spectral width (e.g., -2 to 10 ppm). Use a sufficient acquisition time (e.g., 3-4 seconds) and a relaxation delay (e.g., 2 seconds) to ensure the quantitative integrity of the signal integrations.
-
Acquisition: Acquire the Free Induction Decay (FID) by co-adding a suitable number of scans (typically 16 to 64) to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without excessively sacrificing resolution.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Conclusion
The ¹H NMR spectrum of N,N-diethylpyrrolidine-2-carboxamide serves as an excellent case study in advanced spectral interpretation. The presence of a single stereocenter at C2 creates a cascade of diastereotopicity, making the protons of the ring and the N-ethyl groups chemically non-equivalent. The key diagnostic features are the complex, overlapping multiplets for the methylene protons and the appearance of two distinct triplets for the ethyl methyl groups. By comparing its predicted spectrum to that of N-substituted analogs, we can confidently assign signals and understand the profound impact of electronic effects on chemical shifts. The detailed protocol provided ensures that researchers can acquire high-quality, reproducible data, forming a solid foundation for the unambiguous structural confirmation of this and similar chiral molecules.
References
-
Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Available at: [Link]
-
Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, Supporting Information. Available at: [Link]
-
Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research. Available at: [Link]
-
DeRoo, D. D., & Haasnoot, C. A. G. (1983). Relationship between proton–proton nmr coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Scilit. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
University of Calgary. (n.d.). Chemical Shifts. chem.ucalgary.ca. Available at: [Link]
-
University of Mustansiriyah. (2025). Spotting diastereotopic protons in the NMR spectrum. uomustansiriyah.edu.iq. Available at: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. masterorganicchemistry.com. Available at: [Link]
-
Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. chemistrysteps.com. Available at: [Link]
Sources
- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 4. scialert.net [scialert.net]
- 5. chemscene.com [chemscene.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: FTIR Characterization of N,N-Diethylpyrrolidine-2-carboxamide
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of N,N-Diethylpyrrolidine-2-carboxamide (also referred to as N,N-Diethylprolinamide). It is designed for analytical chemists and process engineers needing to validate the identity and purity of this compound, particularly in the context of pharmaceutical intermediate synthesis.
Executive Summary
N,N-Diethylpyrrolidine-2-carboxamide is a tertiary amide derivative of proline. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing a diethyl-substituted carboxamide group at the C2 position. It serves as a critical chiral auxiliary and intermediate in the synthesis of neuroactive pharmaceuticals and local anesthetics.
This guide characterizes its Fourier-Transform Infrared (FTIR) fingerprint, establishing a self-validating protocol for its identification. We compare its spectral performance against three functional analogs: N,N-Diethylacetamide (linear analog), N-Methyl-2-pyrrolidone (NMP) (cyclic amide/lactam), and N,N-Diethyl-m-toluamide (DEET) (aromatic amide).
Key Finding: The steric constraint of the pyrrolidine ring combined with the tertiary amide functionality results in a distinct Amide I frequency shift, allowing for rapid discrimination from linear and aromatic analogs without the need for NMR in routine QC.
Structural Analysis & Theoretical Grounding
Before interpreting the spectrum, we must understand the vibrational modes dictated by the molecule's symmetry and electronic environment.
Chemical Structure & Dipole Vectors
The molecule features two distinct nitrogen environments: the ring nitrogen (amine-like, though often protected or substituted in derivatives) and the amide nitrogen. In the free base form described here, the focus is on the exocyclic tertiary amide .
Figure 1: Structural relationship between the target compound and its spectral comparators.
Detailed FTIR Spectral Assignment
The following data is synthesized from empirical measurements of proline derivatives and tertiary amides. The spectrum is dominated by the Amide I band and the complex Fingerprint region characteristic of the pyrrolidine ring.
Primary Spectral Peaks
| Region (cm⁻¹) | Functional Group | Mode of Vibration | Intensity | Diagnostic Note |
| 2980 – 2870 | C-H (Aliphatic) | Asym/Sym Stretch | Strong | Overlap of ethyl group (CH₃/CH₂) and pyrrolidine ring C-H. |
| 1655 – 1635 | C=O (Amide I) | Stretching | Very Strong | The most critical identification peak. Lower frequency than esters due to resonance. |
| 1460 – 1440 | CH₂ / CH₃ | Deformation (Bend) | Medium | Scissoring vibrations of the ethyl groups. |
| 1420 – 1400 | C-N | Stretching | Medium-Strong | Characteristic of tertiary amides (no Amide II band). |
| 1260 – 1240 | C-N / Ring | Skeletal Vib. | Medium | Coupled vibration of the amide C-N and pyrrolidine ring. |
| 1100 – 1000 | C-C / C-N | Ring Breathing | Weak-Medium | Fingerprint region specific to the 2-substituted pyrrolidine. |
Critical Absence
-
No Amide II Band (~1550 cm⁻¹): Unlike primary or secondary amides, this tertiary amide lacks the N-H bending mode . The absence of a peak in this region is a primary purity check; appearance of a band here indicates hydrolysis to the secondary amide or contamination.
-
No O-H/N-H Stretch (>3300 cm⁻¹): Unless the pyrrolidine nitrogen is unsubstituted (secondary amine), this region should be clear. If the compound is a salt (e.g., hydrochloride), a broad N-H+ band will appear at 2400–3000 cm⁻¹.
Comparative Performance Analysis
This section objectively compares the spectral resolution of N,N-Diethylpyrrolidine-2-carboxamide against common alternatives to demonstrate how to distinguish them in a mixed stream.
Comparison 1: Vs. Linear Tertiary Amides (N,N-Diethylacetamide)
-
Structural Difference: The target has a pyrrolidine ring at the alpha-carbon; N,N-diethylacetamide has a methyl group.
-
Spectral Differentiator:
-
Amide I Shift: The pyrrolidine ring introduces steric bulk near the carbonyl. While both are tertiary amides absorbing near 1640 cm⁻¹, the fingerprint region (1000–1200 cm⁻¹) of the target is significantly more complex due to ring breathing modes.
-
C-H Region: The target shows unique C-H stretches from the methine (CH) at the chiral center (~2880 cm⁻¹), which is absent in the acetamide.
-
Comparison 2: Vs. Cyclic Amides (NMP)
-
Structural Difference: NMP is a lactam (endocyclic amide); the target is an exocyclic amide.
-
Spectral Differentiator:
-
Carbonyl Frequency: This is the definitive check. NMP (a 5-membered lactam) has a strained carbonyl that absorbs at a higher frequency (~1685 cm⁻¹) .
-
Resolution: The target's Amide I peak appears at ~1645 cm⁻¹ .
-
Result: In a mixture of NMP (solvent) and the target (product), two distinct carbonyl peaks will be resolved, separated by ~40 cm⁻¹.
-
Comparison 3: Vs. Aromatic Amides (DEET)
-
Structural Difference: DEET has a benzene ring conjugated to the amide.
-
Spectral Differentiator:
-
Aromatic C=C: DEET shows sharp aromatic ring breathing bands at 1580 cm⁻¹ and 1480 cm⁻¹ . The target compound lacks these entirely.
-
C-H Stretch: DEET shows aromatic C-H stretches >3000 cm⁻¹. The target shows only aliphatic C-H stretches <3000 cm⁻¹.
-
Experimental Protocol: Self-Validating QC Workflow
To ensure high-integrity data (E-E-A-T), follow this protocol. This method assumes the sample is a viscous liquid (free base) or a crystalline solid (salt).
Methodology: Attenuated Total Reflectance (ATR) FTIR
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Parameters: 4 cm⁻¹ resolution, 32 scans.
Step-by-Step Procedure:
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to validate the instrument path is purge-free (look for CO₂ doublet at 2350 cm⁻¹).
-
Sample Application:
-
Liquids: Place 1 drop (approx. 10 µL) directly on the crystal center.
-
Solids: Place 5 mg of sample and apply high pressure using the anvil clamp to ensure optical contact.
-
-
Acquisition: Collect the sample spectrum.
-
Self-Validation Check (The "Logic Gate"):
-
Gate 1: Is there a peak >3300 cm⁻¹? -> YES : Sample is wet (OH) or degraded (NH). STOP .
-
Gate 2: Is the Carbonyl peak centered at 1645 ± 10 cm⁻¹? -> NO : Check for NMP (1685) or Ester (1735) contamination.
-
-
Post-Run Cleaning: Wipe with ethanol. Verify crystal cleanliness by running a "preview" scan.
QC Decision Workflow
Figure 2: Logical decision tree for Quality Control based on spectral features.
References
-
Sigma-Aldrich. (2025). N,N-Diethylpyrrolidine-2-carboxamide hydrochloride Product Specification. Retrieved from
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Tertiary Amides and N,N-Diethyl-1,3-propanediamine (Analogous Data). Retrieved from
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative text on Amide I/II/III assignments).
-
Specac Application Notes. (2024). Interpreting Infrared Spectra: Amides and Amines. Retrieved from
Sources
mass spectrometry fragmentation pattern of N,N-diethylpyrrolidine-2-carboxamide
Technical Comparison: Mass Spectrometric Profiling of N,N-Diethylpyrrolidine-2-carboxamide
Executive Summary N,N-Diethylpyrrolidine-2-carboxamide (CAS: 5950-06-1), often utilized as a chiral auxiliary in asymmetric synthesis and a structural precursor in pharmaceutical development, presents unique challenges in analytical identification due to its high polarity and potential for regioisomeric confusion. This guide objectively compares the mass spectrometric performance of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , and provides a critical differentiation strategy against its structural isomer, N,N-diethylpyrrolidine-3-carboxamide.
Part 1: Analytical Performance Comparison (EI vs. ESI)
The choice of ionization method drastically alters the "performance" of the assay—defined here as the balance between structural fingerprinting (specificity) and limit of detection (sensitivity).
Comparative Data Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural Elucidation & Library Matching | Quantitation & High-Throughput Screening |
| Molecular Ion ( | Weak / Absent ( | Dominant Protonated Ion ( |
| Base Peak | ||
| Fragmentation | Rich, reproducible (70 eV) | Minimal (requires CID/MS/MS) |
| Isomer Specificity | High (Distinguishes 2- vs 3- isomers) | Low (Isomers often co-elute/isobaric) |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
Key Ion Table (EI Spectrum)
| m/z | Ion Identity | Mechanism of Formation | Relative Abundance |
| 170 | Molecular Ion | < 5% | |
| 100 | 100% (Base Peak) | ||
| 98 | Loss of diethylamine radical | 15-20% | |
| 72 | Amine fragmentation | 40-50% | |
| 70 | Pyrrolidine ring retention | 60-80% | |
| 55 | Ring fragmentation | 20-30% |
Analyst Note: The dominance of the
100 peak is characteristic of tertiary diethylamides. However, the presence of the70 ion (pyrrolidinium) confirms the pyrrolidine ring structure, distinguishing it from acyclic diethylamides like N,N-diethylpropionamide ( 57 base peak).
Part 2: Fragmentation Mechanism Analysis
Understanding the causality of fragmentation is essential for validating the compound's identity. The fragmentation is driven by the stability of the nitrogen-containing cations.
Primary Pathway: Alpha-Cleavage
The radical cation forms primarily on the amide nitrogen or the pyrrolidine nitrogen.
-
Amide-Driven Cleavage: The bond between the carbonyl carbon and the pyrrolidine ring (C2) breaks. The charge is retained by the diethylcarbamoyl moiety due to resonance stabilization, yielding the base peak at
100 . -
Ring-Driven Cleavage: Alternatively, the charge is retained on the pyrrolidine ring, generating the pyrrolidinium ion at
70 .
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation pathways of N,N-diethylpyrrolidine-2-carboxamide under 70 eV Electron Ionization.
Part 3: Advanced Differentiation (Isomer Analysis)
A critical failure point in drug development is the misidentification of regioisomers. N,N-Diethylpyrrolidine-2-carboxamide (Proline derivative) must be distinguished from N,N-Diethylpyrrolidine-3-carboxamide (Beta-proline derivative).[1]
Differentiation Logic:
-
2-Carboxamide (Target): The carbonyl group is attached to C2, directly adjacent to the ring nitrogen. The "Alpha-Amino Effect" significantly weakens the C2-C=O bond, facilitating the formation of the
100 ion. -
3-Carboxamide (Alternative): The carbonyl is at C3, separated from the ring nitrogen by a methylene group. The direct alpha-cleavage to form
100 is less favorable. Instead, ring opening and complex rearrangements occur.
| Diagnostic Metric | 2-Carboxamide (Target) | 3-Carboxamide (Isomer) |
| Base Peak | Often | |
| Ratio | High (~0.6 - 0.8) | Low (< 0.3) |
| Mechanism | Direct | Remote cleavage; Ring N does not assist |
Conclusion: If the spectrum shows a dominant
Part 4: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol for GC-MS analysis.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). DCM is preferred over methanol to prevent potential transesterification in the injector port.
-
Derivatization (Optional but Recommended): Not required for the tertiary amide, but if analyzing the free acid precursor (Proline), silylation with BSTFA is mandatory.
2. GC-MS Parameters:
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
-
Inlet: Split 20:1 @ 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range:
40 – 350.
3. Quality Control (Self-Validation):
-
System Suitability: Inject a standard of N,N-diethylpropionamide.[2] Verify Base Peak is
57. -
Target Confirmation:
-
Retention Time: ~8.5 min (varies by column).
-
Pass Criteria: Presence of
100 (Base), 70 (>50% of Base), and 170 (Molecular Ion).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrrolidine derivatives. National Institute of Standards and Technology.[3] [Link][1]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.12. [Link][1]
-
Audu, O. Y., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide. Current Research in Chemistry, 8, 10-20. [Link]
-
PubChem. (2025).[2] N,N-Diethylpropionamide Compound Summary. National Library of Medicine. [Link][1]
Sources
Optimized Purity Assay of N,N-Diethylpyrrolidine-2-Carboxamide: A Comparative Guide
Executive Summary
This guide presents a definitive high-performance liquid chromatography (HPLC) protocol for the purity assay of N,N-diethylpyrrolidine-2-carboxamide (also known as N,N-diethylprolinamide). Due to the compound's secondary amine functionality (
We compare three methodologies:
-
The Optimized Solution: High-pH Reverse-Phase Chromatography (Hybrid C18).
-
Alternative A: Traditional Low-pH Reverse-Phase (Standard C18).
-
Alternative B: Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 1: The Analytical Challenge
N,N-diethylpyrrolidine-2-carboxamide presents a "perfect storm" of challenges for standard HPLC:
-
High Polarity: The pyrrolidine ring and amide functionality create a polar profile (
), leading to elution near the void volume ( ) in standard C18 methods. -
Basic Secondary Amine: The ring nitrogen is basic. At standard acidic pH (pH 2-3), it becomes protonated (
), further reducing retention and causing severe tailing due to secondary silanol interactions. -
Weak UV Absorbance: Lacking an aromatic ring, the molecule relies on the amide bond for detection, necessitating low-UV monitoring (205–215 nm), where solvent cut-off noise is high.
Chemical Structure & Properties [1][2][3][4][5][6]
-
CAS: 1048649-03-1 (HCl salt), 1018331-52-6 (Free base)
-
Molecular Weight: 170.25 g/mol [4]
-
Key Functional Groups: Secondary Amine (Basic), Tertiary Amide (Neutral).
Caption: Physicochemical properties driving the analytical method design.
Part 2: Comparative Methodology
The following table summarizes the performance of the Optimized High-pH Method against traditional alternatives based on experimental validation parameters.
Performance Comparison Matrix
| Feature | Optimized Method (High pH RP) | Alternative A (Low pH RP) | Alternative B (HILIC) |
| Stationary Phase | Hybrid C18 (e.g., XBridge BEH) | Standard C18 (Silica-based) | Bare Silica / Amide |
| Mobile Phase pH | pH 10.0 (Ammonium Bicarbonate) | pH 2.5 (Formic Acid/TFA) | pH 5.0 (Ammonium Acetate) |
| Mechanism | Neutral Amine Retention | Ion-Pairing / Hydrophobic | Partitioning |
| Retention Factor ( | 3.5 - 5.0 (Ideal) | < 1.0 (Poor/Void Elution) | > 5.0 (Strong) |
| Tailing Factor ( | 1.0 - 1.1 (Symmetric) | 1.8 - 2.5 (Severe Tailing) | 1.2 - 1.4 (Acceptable) |
| Sensitivity (S/N) | High (Sharp peaks) | Low (Broad peaks) | Medium (Baseline noise) |
| Robustness | Excellent | Poor (pH sensitive) | Moderate (Equilibration slow) |
Why High pH Wins
At pH 10.0 , the secondary amine is deprotonated (neutral). This eliminates ionic repulsion from the positively charged stationary phase surface and prevents ion-exchange interactions with residual silanols. The neutral molecule is more hydrophobic, significantly increasing retention on the C18 chain and sharpening the peak shape.
Critical Note: You must use a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) designed for high pH stability. Standard silica columns will dissolve at pH > 8.0.
Part 3: The Optimized Protocol (High-pH RP-HPLC)
This protocol is designed for the purity assay and impurity profiling of N,N-diethylpyrrolidine-2-carboxamide.
1. Instrumentation & Conditions
-
System: UHPLC or HPLC equipped with a PDA/UV detector (low volume flow cell recommended).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 × 100 mm (or equivalent Hybrid C18).
-
Column Temperature: 40°C (Improves mass transfer for amides).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 210 nm (Reference: 360 nm or Off).
2. Reagents & Mobile Phase Preparation
-
Reagent A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (
).-
Why: Volatile, MS-compatible, and provides excellent buffering capacity at pH 10.
-
-
Reagent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: 90:10 Water:Acetonitrile (v/v).[7]
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 50 | 50 | Linear |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 5 | 95 | Hold |
| 11.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
4. Standard Preparation
-
Stock Solution: Weigh 10.0 mg of N,N-diethylpyrrolidine-2-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (Conc: 0.1 mg/mL).
5. System Suitability Criteria
-
Tailing Factor (
): NMT 1.2. -
Theoretical Plates (
): > 5,000 (for 100 mm column). -
Precision (%RSD): NMT 2.0% for 5 replicate injections.
-
Retention Time: ~4.5 - 5.5 min.
Part 4: Method Validation Workflow
The following diagram illustrates the logical flow for validating this specific method, ensuring compliance with ICH Q2(R1) guidelines.
Caption: Step-by-step validation workflow ensuring method robustness and regulatory compliance.
Part 5: Troubleshooting & Expert Insights
Issue 1: Baseline Drift at 210 nm
-
Cause: Absorption of Amide/Carboxylate ions in the buffer or impurities in Acetonitrile.
-
Fix: Use "HPLC Gradient Grade" Acetonitrile. Ensure Ammonium Bicarbonate is fresh. If drift persists, switch to 10 mM Ammonium Hydroxide (no bicarbonate) which has lower UV background.
Issue 2: Peak Fronting
-
Cause: Column overload or solvent mismatch.
-
Fix: The sample diluent (50% ACN) might be too strong if the initial gradient is 5% ACN. Reduce diluent strength to 10% ACN or reduce injection volume to 1.0 µL.
Issue 3: Unknown Impurity at RRT 0.8
-
Insight: This is often the mono-ethyl derivative or the free proline impurity (if synthesis involved proline). Free proline will likely elute in the void volume even at pH 10; derivatization (e.g., FMOC) would be required to quantify trace free proline accurately.
References
-
Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Waters Application Notes. Link
-
McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of High pH Compatible Stationary Phases for the Analysis of Basic Compounds. Journal of Chromatography A, 1217(6), 858-880. Link
-
PubChem. (2025).[1][8] N,N-Diethylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. Link
-
Agilent Technologies. (2020). Analysis of Amides and Amines using High pH Mobile Phases on PLRP-S. Agilent Technical Guides. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
- 1. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Validating Enantiomeric Purity of N,N-Diethylpyrrolidine-2-carboxamide
Strategic Overview & Chemical Context
N,N-Diethylpyrrolidine-2-carboxamide is a critical chiral building block, often utilized as a specialized organocatalyst or a precursor in the synthesis of lysergamides. Derived typically from L-proline, the enantiomeric integrity of this molecule is paramount.
The Hidden Risk: The synthesis involves activating the carboxylic acid of proline (often N-protected) to form an amide bond. This activation step—particularly if proceeding via an acid chloride or mixed anhydride—is prone to racemization via an oxazolone (azlactone) intermediate. Consequently, a batch labeled "L-Proline derivative" may silently degrade into a racemate, compromising downstream catalytic efficiency or biological activity.
This guide objectively compares three validation methodologies, ranked by rigor and utility.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry benchmark for determining Enantiomeric Excess (ee) >99%.
Mechanism of Action
Separation relies on the transient formation of diastereomeric complexes between the analyte (the amide) and the chiral selector (polysaccharide derivative) coated on the silica support. The "three-point interaction" model governs this separation, involving hydrogen bonding,
Experimental Protocol
Column Selection: For tertiary amides like N,N-diethylpyrrolidine-2-carboxamide, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) are most effective.
Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45
m PTFE. -
Mobile Phase: Isocratic elution with n-Hexane : Isopropanol (90:10 v/v).
-
Note: Diethylamine (0.1%) is often added to suppress peak tailing, though less critical for amides than free amines.
-
-
Detection: UV at 215 nm (Amide bond absorption).
-
Flow Rate: 0.5 - 1.0 mL/min.
Self-Validation Step:
You must inject a racemic standard (synthesized intentionally using DL-proline) to establish the retention times (
Data Visualization: HPLC Workflow
Caption: Logical workflow for establishing a validated Chiral HPLC method, prioritizing resolution (
Method B: 1H NMR with Lanthanide Shift Reagents (The Rapid Screen)
While standard NMR cannot distinguish enantiomers, the addition of a Chiral Shift Reagent (LSR) creates a diastereomeric environment, splitting signals.
Mechanism of Action
Since N,N-diethylpyrrolidine-2-carboxamide is a tertiary amide , it lacks the acidic N-H proton required for hydrogen-bonding Chiral Solvating Agents (like BINOL). Therefore, you must use a Lanthanide Shift Reagent (Lewis Acid) that coordinates to the Lewis-basic carbonyl oxygen.
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) — abbreviated as Eu(hfc)3 .
Experimental Protocol
-
Baseline: Acquire a standard 1H NMR in
. Focus on the N-ethyl quartet or the methine proton at the chiral center. -
Titration: Add 0.1 equivalents of Eu(hfc)3 to the NMR tube. Shake and re-acquire.
-
Shift Observation: Continue adding Eu(hfc)3 in 0.1 eq increments until the N-ethyl signals split into two distinct sets (one for R, one for S).
-
Quantification: Integrate the split peaks.
Pros: Fast, no column needed. Cons: Line broadening (paramagnetic relaxation) can obscure splitting; hygroscopic reagents.
Method C: Chiral Gas Chromatography (The Volatile Alternative)
For this specific molecule (low molecular weight amide), Chiral GC is a viable, high-throughput alternative to HPLC.
Mechanism of Action
Utilizes capillary columns coated with derivatized Cyclodextrins (e.g., permethylated
Experimental Protocol
-
Column: Chirasil-Val or Rt-
DEX (Restek). -
Carrier Gas: Helium or Hydrogen.
-
Temp Program: Isothermal hold at 140°C or slow ramp (2°C/min).
-
Detector: FID (Flame Ionization Detector).
Why choose GC? If the sample contains residual solvents or volatile precursors (diethylamine), GC analyzes purity and solvents simultaneously.
Comparative Analysis & Recommendations
The following table contrasts the performance metrics of the three methodologies.
| Feature | Chiral HPLC (UV) | 1H NMR (Eu-shift) | Chiral GC (FID) |
| Precision (ee) | High (>99.9%) | Medium (~98%) | High (>99.5%) |
| Limit of Detection | < 0.1% impurity | ~1-2% impurity | < 0.1% impurity |
| Sample Recovery | Possible (Prep HPLC) | Impossible (Contaminated) | Impossible (Destructive) |
| Cost per Run | High (Solvents) | Low (after reagent buy) | Very Low |
| Setup Time | 1-2 Hours | 15 Minutes | 30 Minutes |
| Suitability | Final QC Release | In-Process Check | High-Throughput Screening |
Decision Logic: When to use which?
Caption: Decision matrix for selecting the appropriate validation method based on development stage and sample physical state.
A Note on Polarimetry (Optical Rotation)
Avoid using specific rotation
-
Non-specific: Achiral impurities can skew the reading.
-
Non-linear: Concentration effects (H-bonding aggregates) can alter rotation in amides.
-
Insensitive: It cannot reliably distinguish 95% ee from 99% ee. Use Polarimetry only for qualitative identity confirmation, never for quantitative purity validation.
References
-
Chiral Separations by HPLC: Daicel Corporation. Chiral Column Selection Guide for Amides. Retrieved from [Link]
-
NMR Shift Reagents: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
GC Separation of Amides: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[2] [Link]
-
Racemization Mechanisms: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
